Bitoscanate
描述
This compound is a member of benzenes.
Phenylene-1,4-diisothiocyanate is a chemical compound of cyanide.
anthelmintic; minor descriptor (75-83); on-line & Index Medicus search THIOCYANATES (75-83); structure
Structure
3D Structure
属性
IUPAC Name |
1,4-diisothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQUXGVXQELIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Record name | BITOSCANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4885 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046532 | |
| Record name | p-Phenylene bis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bitoscanate appears as odorless colorless crystals. Melting point 132 °C. | |
| Record name | BITOSCANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4885 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Practically insoluble in water. Sol in alcohol, chloroform., Soluble in acetone and acetic acid | |
| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.2X10-5 mm Hg at 25 °C /Estimated/ | |
| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles, Yellowish-white, crystalline powder | |
CAS No. |
4044-65-9 | |
| Record name | BITOSCANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4885 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Phenylene diisothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bitoscanate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004044659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BITOSCANATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-diisothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Phenylene bis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bitoscanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BITOSCANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D1R3P86GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
270 °F (EPA, 1998), 132 °C | |
| Record name | BITOSCANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4885 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Bitoscanate's Mechanism of Action Against Hookworms: An Unresolved Pharmacological Question
Bitoscanate (phenylene-1,4-diisothiocyanate) was the subject of several clinical trials in the 1970s which demonstrated its effectiveness against hookworm species such as Ancylostoma duodenale and Necator americanus. These studies, however, focused on clinical outcomes such as cure rates and reduction in fecal egg counts, and did not delve into the drug's pharmacological mechanism.
Currently, there is a significant gap in the scientific record regarding the following key aspects of this compound's activity:
-
Neuromuscular Effects: It is unknown whether this compound acts as a neuromuscular agent, potentially causing paralysis of the hookworms, a common mechanism for many anthelmintics. There are no published studies on its effects on hookworm muscle cells, nerve function, or neurotransmitter systems such as the cholinergic or GABAergic pathways.
-
Metabolic Disruption: The impact of this compound on the energy metabolism of hookworms has not been investigated. It is unclear if the drug interferes with critical metabolic pathways like glycolysis, mitochondrial function, or nutrient uptake in the parasites.
-
Enzymatic Inhibition: There is no available data to suggest that this compound targets and inhibits specific enzymes that are vital for the survival of hookworms.
-
Signaling Pathways: The potential interaction of this compound with any signaling pathways within the hookworm has not been explored.
The lack of research into the mechanism of action of this compound may be attributed to its development phase predating the widespread use of modern molecular biology and biochemical techniques for drug mechanism studies. Consequently, the detailed information required to construct a comprehensive technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not available in the public domain.
Further research, employing contemporary methodologies such as in vitro assays with cultured hookworm larvae or adults, transcriptomics, proteomics, and targeted biochemical assays, would be necessary to elucidate the molecular targets and pharmacological effects of this compound. Until such studies are conducted, the mechanism by which this historically effective anthelmintic exerts its action against hookworms will remain an open question for researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Synthesis and Purification of 1,4-Diisothiocyanatobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-diisothiocyanatobenzene, a versatile building block in organic synthesis and a compound of interest for its biological activities. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways.
Synthesis of 1,4-Diisothiocyanatobenzene
The primary and most common method for the synthesis of 1,4-diisothiocyanatobenzene involves the reaction of p-phenylenediamine (B122844) with a thiocarbonylating agent. While several reagents can be employed, the use of carbon disulfide in a two-step, one-pot reaction is a widely adopted approach due to its relative simplicity and availability of starting materials.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 1,4-diisothiocyanatobenzene.
Experimental Protocol: Synthesis via Dithiocarbamate (B8719985) Intermediate
This protocol is a generalized procedure based on common methods for the synthesis of aryl isothiocyanates from diamines and carbon disulfide.
Materials:
-
p-Phenylenediamine
-
Carbon disulfide (CS₂)
-
Ammonia (B1221849) solution (concentrated) or Triethylamine (B128534) (Et₃N)
-
Lead(II) nitrate (Pb(NO₃)₂) or Dicyclohexylcarbodiimide (DCC)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve p-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol.
-
Slowly add a base, such as concentrated ammonia solution or triethylamine (2.2 eq), to the solution while stirring.
-
To this cooled and stirring solution, add carbon disulfide (2.2 eq) dropwise. The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, continue stirring in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. The formation of the dithiocarbamate salt intermediate may be observed as a precipitate.
-
-
Desulfurization to form 1,4-Diisothiocyanatobenzene:
-
Method A (using Lead Nitrate):
-
Prepare a solution of lead(II) nitrate (2.1 eq) in water.
-
Add the aqueous lead(II) nitrate solution dropwise to the stirred dithiocarbamate salt suspension. A dark precipitate of lead sulfide (B99878) will form.
-
After complete addition, the reaction mixture is typically heated to reflux for 1-2 hours to drive the reaction to completion.
-
-
Method B (using Dicyclohexylcarbodiimide - DCC):
-
To the stirred dithiocarbamate salt suspension in a solvent like dichloromethane, add a solution of DCC (2.1 eq) in the same solvent dropwise at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A precipitate of dicyclohexylthiourea will form.
-
-
-
Work-up and Isolation:
-
For Method A: After cooling, the solid lead sulfide is removed by filtration. The filtrate is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
For Method B: The dicyclohexylthiourea precipitate is removed by filtration. The filtrate is washed with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude 1,4-diisothiocyanatobenzene is obtained as a solid and requires further purification.
Quantitative Data
| Parameter | Value/Range |
| Reactants | |
| p-Phenylenediamine | 1.0 molar equivalent |
| Carbon Disulfide | 2.0 - 2.5 molar equivalents |
| Base (e.g., Et₃N) | 2.0 - 2.5 molar equivalents |
| Desulfurylating Agent | 2.0 - 2.2 molar equivalents |
| Reaction Conditions | |
| Temperature (Step 1) | 0 - 25 °C |
| Reaction Time (Step 1) | 3 - 6 hours |
| Temperature (Step 2) | Varies (e.g., Reflux) |
| Reaction Time (Step 2) | 1 - 24 hours |
| Yield and Purity | |
| Typical Crude Yield | 60 - 80% |
| Purity after Recrystallization | >98% (by GC)[1] |
Table 1: Summary of quantitative data for the synthesis of 1,4-diisothiocyanatobenzene.
Purification of 1,4-Diisothiocyanatobenzene
The primary method for purifying crude 1,4-diisothiocyanatobenzene is recrystallization. The choice of solvent is critical to obtain a high yield of pure product.
Experimental Protocol: Recrystallization
Solvents: Acetic acid, petroleum ether, acetone (B3395972), or a mixture of acetone and water are commonly used for recrystallization.
Procedure:
-
Dissolve the crude 1,4-diisothiocyanatobenzene in a minimum amount of a suitable hot solvent (e.g., acetic acid or acetone).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further cool the solution.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Figure 2: A generalized workflow for the purification of 1,4-diisothiocyanatobenzene by recrystallization.
Characterization
The identity and purity of the synthesized 1,4-diisothiocyanatobenzene can be confirmed by various analytical techniques.
| Property | Value/Range |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 129-132 °C |
| Molecular Formula | C₈H₄N₂S₂ |
| Molecular Weight | 192.26 g/mol |
| Solubility | Soluble in chloroform, acetone; hydrolyzes in water |
| FTIR (KBr, cm⁻¹) | ~2100-2200 (strong, sharp -N=C=S stretch) |
| ¹H NMR (CDCl₃, ppm) | Singlet expected for the four aromatic protons |
| ¹³C NMR (CDCl₃, ppm) | Signals for aromatic carbons and the -NCS carbon |
Table 2: Physicochemical and spectroscopic data for 1,4-diisothiocyanatobenzene.
Biological Activity and Signaling Pathways
Isothiocyanates (ITCs), as a class of compounds, have garnered significant attention for their potential anticancer properties. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Induction of Apoptosis
ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent activation of apoptotic cascades.
Figure 3: Simplified signaling pathway of isothiocyanate-induced apoptosis.
Cell Cycle Arrest
Many ITCs have been shown to induce cell cycle arrest, often at the G2/M phase. This prevents cancer cells from dividing and proliferating. The mechanism frequently involves the modulation of key cell cycle regulatory proteins.
Figure 4: Simplified diagram of isothiocyanate-induced G2/M cell cycle arrest.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and characterization of 1,4-diisothiocyanatobenzene. The presented experimental protocols and quantitative data offer a practical resource for researchers in organic synthesis and drug development. Furthermore, the elucidation of the general biological mechanisms of isothiocyanates highlights the potential of this class of compounds in cancer research. Further investigation into the specific biological targets and signaling pathways of 1,4-diisothiocyanatobenzene is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Bitoscanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Bitoscanate (p-Phenylene diisothiocyanate), an anthelmintic compound. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key information.
Core Chemical and Physical Properties
This compound is an organic compound used in the treatment of hookworm infections.[1] It is characterized as odorless, colorless crystals or a white to beige powder.[2][3]
Quantitative Physicochemical Data
The following tables summarize the key chemical and physical properties of this compound.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,4-diisothiocyanatobenzene | [1][2] |
| Synonyms | Bitoscanat, PDITC, p-Phenylene bisisothiocyanate, Jonit | |
| CAS Number | 4044-65-9 | |
| Molecular Formula | C₈H₄N₂S₂ | |
| Molecular Weight | 192.26 g/mol |
Table 2: Physical and Calculated Properties
| Property | Value | Source(s) |
| Melting Point | 129-132 °C (264-270 °F; 402-405 K) | |
| Boiling Point (Predicted) | 339.4 ± 25.0 °C | |
| Water Solubility | Practically insoluble; Hydrolyzes in water | |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, and DMSO (20 mg/mL) | |
| LogP (Octanol/Water Partition Coefficient) | 3.155 (Crippen Method) | |
| Storage Temperature | -20°C |
Chemical Structure
The chemical structure of this compound consists of a benzene (B151609) ring with two isothiocyanate functional groups at positions 1 and 4.
Caption: Chemical structure of this compound (1,4-diisothiocyanatobenzene).
Stability Profile
This compound is sensitive to moisture and hydrolyzes in water. It is incompatible with strong oxidizers, moisture, strong acids, and strong bases. For long-term storage, it is recommended to keep the compound in its powder form at -20°C.
Degradation
While specific degradation pathways for this compound are not extensively detailed in the available literature, isothiocyanates, in general, can undergo hydrolysis to form amines and release thiocarbonyl derivatives. The stability is influenced by factors such as pH, temperature, and exposure to light. Thiocyanates can be degraded through oxidation, reduction, or hydrolysis, and certain metal ions can catalyze their decomposition.
Experimental Protocols for Stability Testing
There are no specific, published stability testing protocols for this compound. However, a robust stability study can be designed based on the general guidelines provided by the International Council for Harmonisation (ICH), particularly Q1A (R2) for stability testing of new drug substances and Q1B for photostability testing.
General Protocol for Isothermal Stability Testing
This protocol is a generalized approach to assess the stability of this compound under various environmental conditions.
-
Sample Preparation: A single batch of this compound is typically used for initial studies. The substance should be stored in containers that are inert and prevent moisture ingress.
-
Storage Conditions: Samples are stored under various temperature and humidity conditions as recommended by ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).
-
Testing Schedule: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of this compound and to detect and quantify any degradation products.
-
Data Analysis: The rate of degradation can be determined, and the shelf-life or re-test period can be established based on the collected data.
General Protocol for Photostability Testing
This protocol outlines a general procedure to assess the impact of light on the stability of this compound.
-
Sample Preparation: Samples of this compound are placed in transparent containers. A control sample is wrapped in aluminum foil to protect it from light.
-
Light Exposure: The samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, the samples are analyzed using a validated analytical method to assess for any degradation. The results are compared to the light-protected control sample.
-
Forced Degradation: Forcing conditions, such as higher intensity light exposure, can be used to identify potential degradation products that may not form under standard confirmatory study conditions.
Caption: A generalized workflow for conducting stability studies on a chemical substance.
This guide provides a foundational understanding of the chemical properties and stability considerations for this compound. For any in-depth research or development, it is crucial to perform specific experimental studies to confirm these properties and to fully characterize the stability of this compound under the intended conditions of use and storage.
References
The Potent Anthelmintic Activity of Isothiocyanates: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, efficacy, and experimental evaluation of isothiocyanates as a promising class of anthelmintic compounds.
For Immediate Release
Isothiocyanates (ITCs), the bioactive compounds derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables, are gaining significant attention in the scientific community for their potent anthelmintic properties. This technical guide provides a comprehensive overview of the current research on the anthelmintic activity of ITCs, focusing on their mechanisms of action, quantitative efficacy data against a range of helminth parasites, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of parasitology and anthelmintic drug discovery.
Introduction to Isothiocyanates as Anthelmintics
Isothiocyanates are naturally occurring organosulfur compounds that have long been recognized for their diverse biological activities, including anticarcinogenic, antimicrobial, and anti-inflammatory effects.[1][2] Their role as potential anthelmintics is an emerging area of research, driven by the urgent need for new drugs to combat the growing problem of anthelmintic resistance in both human and veterinary medicine. Several naturally occurring and synthetic ITCs have demonstrated significant efficacy against a variety of parasitic worms.
Mechanism of Anthelmintic Action
The primary mechanism underlying the anthelmintic activity of isothiocyanates appears to be the induction of oxidative stress and the activation of detoxification pathways in helminths. A key signaling pathway implicated in this process is the SKN-1/Nrf2 pathway.
Activation of the SKN-1/Nrf2 Pathway
In the model organism Caenorhabditis elegans, isothiocyanates have been shown to activate the transcription factor SKN-1, which is the homolog of the mammalian Nrf2.[3] SKN-1/Nrf2 is a master regulator of the cellular antioxidant and detoxification response. While mammalian Nrf2 is negatively regulated by Keap1, C. elegans lacks a Keap1 ortholog, suggesting a different mechanism of SKN-1 activation.[3] It is proposed that ITCs may modulate SKN-1 activity through pathways such as ubiquitin-mediated proteolysis or by influencing the insulin (B600854) signaling pathway, which is known to interact with SKN-1.[3]
Upon activation, SKN-1 translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including glutathione (B108866) S-transferases (GSTs) and other phase II detoxification enzymes. This response, while protective for the host cell against xenobiotics, appears to be detrimental to the parasite, leading to cellular dysfunction and death.
Figure 1: Activation of the SKN-1/Nrf2 pathway by isothiocyanates in C. elegans.
Quantitative Data on Anthelmintic Activity
The following tables summarize the quantitative data from various studies on the in vitro and in vivo anthelmintic activity of different isothiocyanates against a range of helminth species.
Table 1: In Vitro Anthelmintic Activity of Isothiocyanates
| Isothiocyanate | Target Helminth | Assay | Concentration | Effect | Reference |
| Benzyl ITC | Caenorhabditis elegans | Viability Assay | - | Positive correlation between BITC content and anthelmintic activity | |
| Allyl ITC | Caenorhabditis elegans | Motility Assay | >10 µM | Lethal (cessation of movement) | |
| Allyl ITC | Globodera pallida (Potato Cyst Nematode) | Mortality Assay | 25 ppm | 100% mortality after 72h | |
| Allyl ITC | Globodera pallida (Potato Cyst Nematode) | Mortality Assay | 50 ppm | 100% mortality after 24h | |
| Allyl ITC | Heterodera glycines (Soybean Cyst Nematode) | Nematicidal Assay | 14.9 µg/mL | LC50 | |
| Allyl ITC | Heterodera schachtii (Sugar Beet Cyst Nematode) | Nematicidal Assay | 30.8 µg/mL | LC50 | |
| Allyl ITC | Meloidogyne incognita (Root-Knot Nematode) | Nematicidal Assay | 24.1 µg/mL | LC50 | |
| Allyl ITC | Meloidogyne hapla (Northern Root-Knot Nematode) | Nematicidal Assay | 17.0 µg/mL | LC50 | |
| Allyl ITC | Pratylenchus penetrans (Lesion Nematode) | Nematicidal Assay | 16.0 µg/mL | LC50 | |
| Allyl ITC | Pratylenchus neglectus (Root-Lesion Nematode) | Nematicidal Assay | 20.3 µg/mL | LC50 | |
| Allyl ITC | Caenorhabditis elegans | Nematicidal Assay | 10.3 µg/mL | LC50 | |
| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Egg Hatch Inhibition | 15.6 mg/mL (ethanolic) | 95.89% inhibition | |
| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Egg Hatch Inhibition | 15.6 mg/mL (aqueous) | 81.72% inhibition | |
| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Larvicidal Assay (L3) | 7.8 mg/mL (ethanolic) | 56.94% efficacy | |
| Moringa oleifera seed extract (contains moringin) | Haemonchus contortus | Larvicidal Assay (L3) | 7.8 mg/mL (aqueous) | 92.50% efficacy | |
| Moringa oleifera seed extract (contains moringin) | Tubifex tubifex | Paralysis & Death Time | 200 mg/mL (aqueous) | Paralysis: 1 min, Death: 2 min | |
| Moringa oleifera seed oil | Pheretima posthuma | Paralysis & Death Time | 25 mg/mL | Death: 30 min | |
| Moringa oleifera seed oil | Pheretima posthuma | Paralysis & Death Time | 50 mg/mL | Death: 24 min | |
| 5-Isothiocyanato-2-(2-furyl)benzoxazole | Nematospiroides dubius | In vivo (mice) | 0.2% in diet | 100% nematocidal activity | |
| 5-Isothiocyanato-2-(5-methyl-2-furyl)benzoxazole | Nematospiroides dubius | In vivo (mice) | 0.2% in diet | 100% nematocidal activity | |
| 5-Isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole | Nematospiroides dubius | In vivo (mice) | 0.2% in diet | 100% nematocidal activity | |
| 3-(4-Isothiocyanatophenyl)-1,2,4-oxadiazole | Nematospiroides dubius | In vivo (mice) | - | 100% nematocidal activity |
Table 2: In Vivo Anthelmintic Activity of Isothiocyanates
| Isothiocyanate/Source | Target Helminth | Host | Dosage | Effect | Reference |
| Moringa oleifera seed methanolic extract | Fasciola hepatica | Rabbits | 150 mg/kg BW for 3 days | 100% reduction in fecal egg count by day 7 post-treatment | |
| 5- and 6-Isothiocyanato-2-(3-pyridinyl)benzoxazole | Gastrointestinal nematodes | Sheep | - | Good nematocidal activity | |
| 5- and 6-Isothiocyanato-2-(3-pyridinyl)benzthiazole | Gastrointestinal nematodes | Sheep | - | Good nematocidal activity | |
| 3-(4-Isothiocyanatophenyl)-1,2,4-oxadiazole | Gastrointestinal nematodes | Sheep | 100 mg/kg | Active | |
| 3-(4-Isothiocyanatophenyl)-1,2,4-oxadiazole | Hookworms | Dogs | 200 mg/kg (single dose) | Active | |
| 3-(2-furanyl)-5-(4-isothiocyanatophenyl)-1,2,4-oxadiazole | Gastrointestinal nematodes | Sheep | 100 mg/kg | Active |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anthelmintic activity of isothiocyanates.
Caenorhabditis elegans Viability and Motility Assay
This assay is widely used for the initial screening of anthelmintic compounds due to the ease of culturing and handling of C. elegans.
-
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 culture
-
M9 buffer
-
Isothiocyanate compound of interest
-
Synchronized L4 or young adult C. elegans
-
Microscope
-
-
Procedure:
-
Prepare NGM plates seeded with a lawn of E. coli OP50.
-
Synchronize C. elegans to obtain a population of L4 larvae or young adults.
-
Prepare serial dilutions of the isothiocyanate in M9 buffer or another appropriate solvent.
-
Add a specific number of worms (e.g., 20-30) to the wells of a 96-well plate containing M9 buffer.
-
Add the isothiocyanate dilutions to the wells to achieve the desired final concentrations. Include a solvent control.
-
Incubate the plates at 20-25°C.
-
At specified time points (e.g., 24, 48, 72 hours), assess worm viability and motility under a microscope.
-
Viability Assessment: Worms are considered dead if they do not respond to a gentle touch with a platinum wire pick.
-
Motility Assessment: Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) or by counting the number of body bends per minute.
-
Calculate the percentage of mortality or reduction in motility compared to the control.
-
Figure 2: Experimental workflow for the C. elegans viability and motility assay.
Helminth Egg Hatch Assay
This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.
-
Materials:
-
Freshly collected helminth eggs (e.g., Haemonchus contortus)
-
Agar (e.g., 2% water agar)
-
Isothiocyanate compound of interest
-
24-well plates
-
Microscope
-
-
Procedure:
-
Recover and clean helminth eggs from fecal samples.
-
Prepare a suspension of eggs in water or a suitable buffer at a known concentration (e.g., 100-200 eggs/100 µL).
-
Prepare serial dilutions of the isothiocyanate.
-
In a 24-well plate, mix the egg suspension with the isothiocyanate dilutions. Include a negative control (no compound) and a positive control (e.g., albendazole).
-
Incubate the plates at an appropriate temperature for the specific helminth species (e.g., 27°C for H. contortus) for 48 hours.
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition using the formula: % Inhibition = [ (Number of unhatched eggs in treatment - Number of unhatched eggs in control) / (Total number of eggs in treatment) ] x 100
-
Larval Motility/Migration Assay
This assay assesses the larvicidal activity of a compound by observing its effect on the motility and migration of third-stage (L3) larvae.
-
Materials:
-
Cultured third-stage (L3) larvae of the target helminth
-
96-well microtiter plates
-
Isothiocyanate compound of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microscope
-
-
Procedure:
-
Prepare a suspension of L3 larvae in PBS.
-
Add a specific number of larvae (e.g., 50-100) to each well of a 96-well plate.
-
Add the isothiocyanate dilutions to the wells. Include appropriate controls.
-
Incubate the plates at a suitable temperature (e.g., 37°C) for a defined period (e.g., 24 hours).
-
Assess larval motility by observing them under an inverted microscope. Larvae are considered immotile if they do not exhibit the characteristic sinusoidal movement.
-
Alternatively, a larval migration inhibition assay can be performed. In this setup, larvae are placed on one side of a sieve in a multi-well plate, and the compound is in the well below. The number of larvae that migrate through the sieve is counted.
-
Calculate the percentage of larval motility inhibition or migration inhibition compared to the control.
-
Conclusion and Future Directions
Isothiocyanates represent a promising class of natural compounds with significant anthelmintic potential. Their mechanism of action, primarily through the induction of oxidative stress via the SKN-1/Nrf2 pathway, offers a different mode of action compared to many existing anthelmintics, which is advantageous in the face of widespread drug resistance. The quantitative data presented in this guide highlight their efficacy against a broad spectrum of helminths.
Future research should focus on:
-
In vivo efficacy and safety studies: More extensive in vivo studies in relevant animal models are needed to establish the therapeutic potential and safety profiles of promising ITC candidates.
-
Structure-activity relationship (SAR) studies: Synthesizing and screening novel ITC derivatives could lead to the discovery of compounds with enhanced potency and selectivity.
-
Elucidation of resistance mechanisms: Understanding how helminths might develop resistance to ITCs is crucial for the long-term sustainability of these compounds as anthelmintics.
-
Formulation development: Developing stable and effective formulations for the delivery of ITCs in both human and veterinary applications is a critical next step.
The continued investigation of isothiocyanates is a valuable endeavor in the global effort to control and combat parasitic worm infections.
References
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Bitoscanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the pharmacokinetics and metabolism of bitoscanate is limited and largely dates from several decades ago. This guide synthesizes the available data for this compound and supplements it with more recent, detailed findings on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), to provide a comprehensive overview. The metabolic pathways described for this compound are hypothesized based on the well-established metabolism of other isothiocyanates.
Introduction
This compound, chemically known as p-phenylene diisothiocyanate, is an anthelmintic agent. Understanding its pharmacokinetics (what the body does to the drug) and metabolism (how the body chemically modifies the drug) is crucial for optimizing its therapeutic use and ensuring its safety. This guide provides a detailed overview of the available in vivo data on this compound and related compounds, presents relevant experimental protocols, and visualizes key processes.
Pharmacokinetics
The in vivo disposition of this compound has been qualitatively described following oral administration. The process involves partial absorption from the gastrointestinal tract, followed by a slow excretion process.
Absorption, Distribution, and Excretion
Studies involving radiolabeled (¹⁴C) this compound have provided insights into its absorption, distribution, and excretion patterns in both dogs and humans.
Key Observations:
-
Absorption: this compound is partially absorbed from the gastrointestinal tract[1].
-
Distribution: After administration to a pregnant dog, 3% of the dose was found in the fetuses 16 hours later. A significant portion of the radiolabeled carbon from this compound appears to bind irreversibly to biological macromolecules, leading to slow excretion from tissues[1].
-
Excretion: The elimination of ¹⁴C from the blood is biphasic. The primary routes of excretion are fecal and urinary, with the proportion varying between species. In dogs, after 3 weeks, 80% of the dose was excreted in the feces and 12% in the urine. In humans, after 5 weeks, 55% was excreted in the feces and 28% in the urine. A small percentage (3%) of the radiolabeled carbon was still circulating in the blood at this time[1].
Table 1: Summary of Qualitative Pharmacokinetic Data for this compound
| Parameter | Species | Observation | Reference |
| Absorption | Dogs, Humans | Partially absorbed from the gastrointestinal tract. | [1] |
| Distribution | Dogs | Evidence of irreversible binding to macromolecules. 3% of dose found in fetuses after 16 hours in a pregnant dog. | [1] |
| Excretion | Dogs | Biphasic elimination. After 3 weeks: 80% in feces, 12% in urine. | |
| Excretion | Humans | Biphasic elimination, more delayed urinary excretion than in dogs. After 5 weeks: 55% in feces, 28% in urine. 3% still in circulation. |
Due to the lack of specific quantitative pharmacokinetic data for this compound, Table 2 provides data for phenethyl isothiocyanate (PEITC) in rats to serve as a reference for a well-studied isothiocyanate.
Table 2: Quantitative Pharmacokinetic Parameters for Phenethyl Isothiocyanate (PEITC) in Rats (Intravenous Administration)
| Dose (µmol/kg) | Clearance (Cl) (L/h/kg) | Apparent Volume of Distribution (Vss) (L/kg) | Reference |
| 2 | 0.70 ± 0.17 | 1.94 ± 0.42 |
Metabolism
The specific in vivo metabolic pathways of this compound have not been detailed in the available literature. However, the metabolism of isothiocyanates is generally well-understood and proceeds via the mercapturic acid pathway. This involves conjugation with glutathione (B108866), followed by a series of enzymatic modifications.
Hypothesized Metabolic Pathway of this compound
The primary metabolic pathway for isothiocyanates involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate undergoes further metabolism to yield mercapturic acid, which is then excreted in the urine. Given that this compound has two isothiocyanate groups, this process can occur at one or both of these functional groups.
Caption: Hypothesized metabolic pathway of this compound via the mercapturic acid pathway.
Experimental Protocols
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats are commonly used.
-
Dosing: For intravenous studies, PEITC is administered at various doses (e.g., 2, 10, 100, or 400 µmol/kg). For oral administration, doses of 10 or 100 µmol/kg in a vehicle like corn oil are used.
Sample Collection
-
Blood Sampling: Blood samples are collected at designated time points post-administration. The specific time points depend on the route of administration and the expected pharmacokinetic profile of the compound.
Analytical Methods
-
Sample Preparation: Plasma is separated from blood samples.
-
Quantification: Plasma samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound and its metabolites.
-
Protein Binding: The extent of binding of the compound to plasma proteins is determined using techniques like equilibrium dialysis.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The available data on this compound pharmacokinetics indicate partial oral absorption and slow, biphasic excretion, with evidence of significant binding to macromolecules. While specific metabolic pathways for this compound have not been elucidated, it is hypothesized to follow the mercapturic acid pathway, which is characteristic of isothiocyanates. Further research employing modern analytical techniques is necessary to fully characterize the quantitative pharmacokinetics and metabolic fate of this compound in vivo. The provided information on related isothiocyanates offers a valuable framework for designing and interpreting future studies on this compound.
References
Toxicological Profile of 1,4-Diisothiocyanatobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisothiocyanatobenzene, also known as Bitoscanate or p-Phenylene diisothiocyanate, is an isothiocyanate compound that has been investigated for its anthelmintic properties. Isothiocyanates, a class of naturally occurring compounds found in cruciferous vegetables, are of significant interest in the scientific community for their potential chemopreventive and therapeutic effects. This technical guide provides a comprehensive overview of the available toxicological data on 1,4-Diisothiocyanatobenzene, with a focus on quantitative data, experimental methodologies, and the molecular signaling pathways it may influence. The information is presented to support further research and drug development efforts.
Quantitative Toxicological Data
The available quantitative toxicological data for 1,4-Diisothiocyanatobenzene is primarily focused on acute toxicity. The following table summarizes the key findings.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | 230 mg/kg | [1][2] |
| LD50 | Mouse | Intraperitoneal | 21 mg/kg | [2] |
Experimental Protocols
Acute Oral Toxicity (LD50) Study
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Principle: Graded doses of the test substance are administered orally to groups of experimental animals. The mortality rate is observed over a specified period, and the LD50 is calculated as the dose that is lethal to 50% of the test population.
Experimental Protocol:
-
Test Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). A range of dose levels is selected based on preliminary range-finding studies.
-
Administration: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. The test substance is administered as a single dose by oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a substance on a cell line and determine its IC50 (half-maximal inhibitory concentration).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test substance is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Principle: Histidine-auxotrophic strains of S. typhimurium are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.
Experimental Protocol:
-
Bacterial Strains: Several tester strains of S. typhimurium with different types of mutations are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Developmental and Reproductive Toxicity Study
While a specific protocol for 1,4-Diisothiocyanatobenzene is not available, a study on rats exposed to this compound at different developmental stages reported effects on the hepatobiliary system of the offspring. The study noted dilation of extrahepatic bile ducts with inflammation in rats treated after birth, and stenotic or atretic extrahepatic bile ducts in those exposed during the fetal period.[1]
General Protocol Outline:
-
Test Animals: Groups of male and female rats are used.
-
Dosing: The test substance is administered to the animals before and during mating, and to the females throughout gestation and lactation.
-
Observations: Parental animals are observed for clinical signs of toxicity, effects on mating, fertility, gestation length, and parturition.
-
Offspring Evaluation: Pups are examined for viability, growth, and developmental landmarks. A subset of offspring is selected for detailed histopathological examination of various organs, including the hepatobiliary system.
Signaling Pathways
While specific studies on the signaling pathways affected by 1,4-Diisothiocyanatobenzene are limited, the broader class of isothiocyanates is known to modulate several key cellular pathways involved in cellular stress response, inflammation, and apoptosis.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Isothiocyanates are potent activators of this pathway.
NF-κB Signaling Pathway
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Many isothiocyanates have been shown to inhibit the NF-κB signaling pathway.
Apoptosis Signaling Pathway
Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion
The available toxicological data for 1,4-Diisothiocyanatobenzene is limited, primarily consisting of acute toxicity values. While specific studies on its genotoxicity, carcinogenicity, and detailed mechanisms of action are lacking, the broader class of isothiocyanates provides a framework for predicting its potential biological activities. Isothiocyanates are known to modulate key signaling pathways involved in cellular defense and inflammation, and can induce apoptosis. Further research is warranted to fully characterize the toxicological profile of 1,4-Diisothiocyanatobenzene and to elucidate its specific molecular mechanisms of action. The standardized experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing future studies.
References
- 1. Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bitoscanate: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitoscanate (p-phenylene diisothiocyanate), marketed under the trade name Jonit, is a broad-spectrum anthelmintic agent developed in the mid-1960s. This technical guide provides an in-depth overview of the discovery, historical development, and key scientific data related to this compound. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, mechanism of action, pharmacokinetics, and clinical evaluation of this isothiocyanate-based therapeutic.
Discovery and Historical Context
This compound was discovered and developed by the German pharmaceutical company Farbwerke Hoechst AG.[1][2] The initial patents for its preparation and use as an anthelmintic were filed in the mid-1960s, with French patent FR M1652 granted in 1963 and British patent GB 1001314 in 1965. A German patent for its purification was also granted in 1964. The development of this compound, laboratory designation 16,842, emerged from research into the therapeutic potential of isothiocyanate compounds, which were known for their biological activity.[1] Early publications from Hoechst in 1966 highlighted its efficacy against a range of nematodes, cestodes, and trematodes in animal models, with a particular emphasis on its activity against the hookworms Necator americanus and Ancylostoma duodenale.[2]
Chemical Properties and Synthesis
This compound is the chemical compound 1,4-diisothiocyanatobenzene, with the molecular formula C₈H₄N₂S₂.[1] It presents as a white to yellowish-white crystalline powder that is nearly odorless and tasteless. The compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform.
While the specific details of the industrial synthesis by Hoechst are proprietary, a general laboratory synthesis for phenyl isothiocyanates can be described. One common method involves the reaction of the corresponding aniline (B41778) with carbon disulfide in the presence of a base, followed by treatment with a thiophosgene (B130339) equivalent or an oxidative sulfur source.
Generalized Synthesis Pathway
Caption: Generalized synthesis pathway for this compound.
Mechanism of Action
The precise anthelmintic mechanism of action for this compound has not been fully elucidated. However, it is known that isothiocyanates are reactive compounds that can form covalent bonds with biological macromolecules. It is hypothesized that this compound's isothiocyanate groups irreversibly bind to essential proteins and enzymes within the parasite, disrupting critical metabolic pathways and leading to paralysis and death. This covalent binding to biological macromolecules has been observed in pharmacokinetic studies.
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism of action of this compound against helminths.
Preclinical and Clinical Development
Pharmacokinetics and Toxicology
Early studies in dogs with radiolabeled (¹⁴C) this compound indicated that the compound is partially absorbed from the gastrointestinal tract and is slowly excreted. After 3 weeks, approximately 80% of the dose was excreted in the feces and 12% in the urine. In humans, urinary excretion was more delayed, with 55% excreted in the feces and 28% in the urine after 5 weeks; 3% remained in circulation. The slow excretion was attributed to the irreversible binding of this compound to biological macromolecules. In pregnant dogs, only 3% of the dose was found in the fetuses 16 hours after administration.
Acute exposure to this compound can lead to signs of toxicity, including muscle weakness, irritability, confusion, and gastrointestinal disturbances such as nausea, vomiting, and diarrhea.
| Pharmacokinetic Parameters | Dog | Human |
| Primary Route of Excretion | Feces | Feces |
| % Excreted in Feces (after 3-5 weeks) | ~80% | ~55% |
| % Excreted in Urine (after 3-5 weeks) | ~12% | ~28% |
| Circulating in Blood (after 5 weeks) | - | ~3% |
Clinical Efficacy
Numerous clinical trials were conducted in the late 1960s and early 1970s to evaluate the efficacy and safety of this compound in the treatment of hookworm infections.
A study in Udaipur, India, involving 90 adult patients with hookworm infection, tested different dosage regimens. The most effective schedule was found to be three doses of 100 mg administered at 12-hour intervals, which resulted in a 92% cure rate (46 out of 50 patients). Side effects were generally mild and transient, with the most common being diarrhea, vomiting, and nausea.
Another clinical trial with 30 hospitalized patients infected with Necator americanus used two doses of 100 mg administered 12 hours apart. This regimen resulted in a cure for 16 out of 30 patients and an egg reduction of over 95% in 90% of the patients. The side effects were mild and confined to the gastrointestinal tract.
A large-scale study in West Java, Indonesia, involving 1714 individuals (779 with hookworm), found that a single dose of 150 mg was a practical and effective treatment for mass eradication programs, achieving a cure rate of 79% against both Ancylostoma duodenale and Necator americanus.
| Clinical Trial Summary | Dosage Regimen | Number of Patients | Cure Rate | Key Findings |
| Udaipur, India | 3 x 100 mg (12-hour intervals) | 50 | 92% | High efficacy with mild, transient side effects. |
| Hospitalized Patients (N. americanus) | 2 x 100 mg (12-hour intervals) | 30 | 53% | >95% egg reduction in 90% of patients. |
| West Java, Indonesia | Single dose of 150 mg | 779 | 79% | Suitable for mass treatment programs. |
Experimental Protocols
Representative Clinical Trial Protocol
The following is a generalized protocol based on the clinical trials conducted in the late 1960s and early 1970s.
Caption: A generalized workflow for the clinical evaluation of this compound.
Methodology:
-
Patient Selection: Adult patients with confirmed hookworm infection through stool examination (e.g., magnesium-sulfate flotation technique) were enrolled.
-
Baseline Data: Prior to treatment, baseline data including a complete blood count, urinalysis, and a quantitative hookworm egg count (e.g., Stoll's method) were collected.
-
Drug Administration: this compound was administered orally in encapsulated form. A common high-efficacy regimen was 100 mg every 12 hours for a total of three doses.
-
Monitoring: Patients were monitored for any adverse effects, particularly gastrointestinal symptoms, during and after treatment.
-
Follow-up: Stool samples were collected at regular intervals post-treatment (e.g., 2, 3, and 4 weeks) to determine the absence of hookworm ova and to calculate the percentage reduction in egg count for those not fully cured.
Conclusion
This compound was a significant development in the field of anthelmintic therapy in the 1960s, offering a potent treatment for hookworm infections. Developed by Hoechst AG, its efficacy and manageable side effect profile made it a valuable tool, particularly in regions with a high prevalence of ancylostomiasis. While newer anthelmintics have since been developed, the historical and scientific data surrounding this compound provide valuable insights into the drug discovery and development process for parasitic diseases. This guide serves as a comprehensive repository of this information for the scientific community.
References
Methodological & Application
Application Notes and Protocols for Bitoscanate Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitoscanate, chemically known as p-phenylene diisothiocyanate, is an anthelmintic agent historically used in the treatment of hookworm infections, such as those caused by Ancylostoma duodenale and Necator americanus.[1] The efficacy of this compound is attributed to its isothiocyanate functional groups, which are known to react with biological macromolecules. Emerging research suggests that the mechanism of action for isothiocyanates may involve the disruption of essential cellular processes in helminths, such as microtubule polymerization, leading to paralysis and death of the parasite.[2][3][4]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound against hookworm eggs and larvae. The described methods include the Egg Hatch Assay (EHA), the Larval Motility Assay (LMA), and the Larval Migration Inhibition Assay (LMIA).
Putative Mechanism of Action of this compound
This compound, as an isothiocyanate, is believed to exert its anthelmintic effect by targeting tubulin, a critical protein for microtubule formation and function in helminths. Microtubules are essential for various cellular activities, including cell division, motility, and intracellular transport. By covalently binding to cysteine residues on tubulin subunits, this compound can disrupt the polymerization of microtubules, leading to a cascade of downstream effects that result in parasite paralysis and death.[2]
References
- 1. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cancer Preventive Isothiocyanates Induce Selective Degradation of Cellular α- and β-Tubulins by Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bitoscanate Administration in Animal Models of Hookworm Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitoscanate (phenylene-1,4-diisothiocyanate) is an anthelmintic compound that has historically been used for the treatment of hookworm infections in humans. While clinical data from several decades ago exists, detailed protocols and efficacy data from contemporary animal models are not widely available in recent literature. These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in established animal models of hookworm disease, namely the hamster model of Ancylostoma ceylanicum infection and the canine model of Ancylostoma caninum infection. The protocols outlined below are based on standardized methods for anthelmintic testing and can be adapted for the specific evaluation of this compound.
Data Presentation
Due to the limited availability of recent preclinical data for this compound, the following tables are presented as templates for data collection and presentation. Researchers can utilize this structure to ensure consistent and comparable data acquisition during their studies.
Table 1: Efficacy of this compound Against Ancylostoma ceylanicum in the Hamster Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Worm Burden (± SD) | Worm Burden Reduction (%) | Mean Fecal Egg Count (EPG ± SD) | Fecal Egg Count Reduction (%) |
| Vehicle Control | - | Oral | Data | - | Data | - |
| This compound | Dose 1 | Oral | Data | Data | Data | Data |
| This compound | Dose 2 | Oral | Data | Data | Data | Data |
| Positive Control | e.g., Mebendazole | Oral | Data | Data | Data | Data |
EPG: Eggs Per Gram of feces; SD: Standard Deviation
Table 2: Efficacy of this compound Against Ancylostoma caninum in the Canine Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Worm Burden (± SD) | Worm Burden Reduction (%) | Mean Fecal Egg Count (EPG ± SD) | Fecal Egg Count Reduction (%) | Hematological Parameters (Pre- vs. Post-Treatment) |
| Vehicle Control | - | Oral | Data | - | Data | - | e.g., Hemoglobin, Hematocrit |
| This compound | Dose 1 | Oral | Data | Data | Data | Data | Data |
| This compound | Dose 2 | Oral | Data | Data | Data | Data | Data |
| Positive Control | e.g., Fenbendazole | Oral | Data | Data | Data | Data | Data |
EPG: Eggs Per Gram of feces; SD: Standard Deviation
Experimental Protocols
The following are detailed protocols for the use of hamster and canine models to assess the anthelmintic efficacy of this compound against hookworms.
Protocol 1: Hamster Model of Ancylostoma ceylanicum Infection
This model is well-established for screening anthelmintic compounds against a hookworm species that infects humans.
Materials:
-
Male Golden Syrian hamsters (Mesocricetus auratus), 4-6 weeks old.
-
Infective third-stage larvae (L3) of Ancylostoma ceylanicum.
-
This compound (test compound).
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Positive control anthelmintic (e.g., mebendazole).
-
Oral gavage needles.
-
Cages with wire mesh floors for fecal collection.
-
McMaster slides for fecal egg counting.
-
Saturated sodium chloride solution.
-
Dissecting microscope.
Procedure:
-
Acclimatization: Acclimatize hamsters to laboratory conditions for at least 7 days prior to infection.
-
Infection: Infect each hamster orally with approximately 50-75 L3 larvae of A. ceylanicum using a gavage needle.
-
Pre-treatment Period: House the hamsters individually and monitor for signs of infection. Patent infections, indicated by the presence of eggs in the feces, are typically established within 15-18 days post-infection.
-
Fecal Egg Counts (Pre-treatment): At day 18 post-infection, collect fecal pellets from each hamster and perform fecal egg counts using the McMaster technique to establish a baseline infection level.
-
Randomization and Treatment: Randomize hamsters into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control). Administer the assigned treatment orally via gavage.
-
Fecal Egg Counts (Post-treatment): Collect fecal pellets at 7 and 14 days post-treatment and perform fecal egg counts to determine the reduction in egg shedding.
-
Necropsy and Worm Burden Assessment: At 14 days post-treatment, euthanize the hamsters. The small intestine is removed, opened longitudinally, and the adult worms are collected, counted, and identified under a dissecting microscope.
-
Efficacy Calculation: Calculate the percentage reduction in worm burden and fecal egg counts for each treatment group compared to the vehicle control group.
Protocol 2: Canine Model of Ancylostoma caninum Infection
This model is relevant for veterinary drug development and for studying a common zoonotic hookworm species.
Materials:
-
Purpose-bred puppies (e.g., Beagles), 8-12 weeks old, confirmed to be free of gastrointestinal parasites.
-
Infective third-stage larvae (L3) of Ancylostoma caninum.
-
This compound (test compound).
-
Vehicle for drug administration.
-
Positive control anthelmintic (e.g., fenbendazole, pyrantel (B1679900) pamoate).
-
Oral dosing syringes.
-
Equipment for fecal collection and analysis (as in Protocol 1).
-
Veterinary hematology analyzer.
Procedure:
-
Acclimatization and Pre-screening: Acclimatize puppies and confirm they are parasite-free through repeated fecal examinations.
-
Infection: Infect each puppy with approximately 300-500 L3 larvae of A. caninum either orally or via subcutaneous injection.
-
Pre-patent Period: Monitor the animals daily. Patent infections are typically established around 3-4 weeks post-infection.
-
Confirmation of Infection: At 4 weeks post-infection, confirm infection by fecal egg counts.
-
Baseline Data Collection: Collect pre-treatment fecal samples for egg counts and blood samples for hematological analysis (hemoglobin, hematocrit) to assess anemia.
-
Randomization and Treatment: Randomize puppies into treatment groups. Administer the assigned treatment orally.
-
Post-treatment Monitoring: Collect fecal samples at 7 and 14 days post-treatment for egg counts. Collect blood samples at 14 days post-treatment to assess changes in hematological parameters.
-
Necropsy and Worm Recovery: At 14-21 days post-treatment, euthanize the puppies and recover adult worms from the small intestine for counting.
-
Efficacy Determination: Calculate the efficacy based on the reduction in fecal egg counts and adult worm burdens compared to the control group.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vivo anthelmintic efficacy testing.
Proposed Signaling Pathway for this compound in Hookworms
The precise molecular mechanism of this compound in hookworms is not well-defined. However, as an isothiocyanate, it is proposed to exert its anthelmintic effect through covalent modification of sulfhydryl groups in essential parasite proteins, leading to enzyme inhibition and disruption of cellular processes.
Preparing Bitoscanate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitoscanate (p-Phenylene diisothiocyanate) is an isothiocyanate compound with established use as an anthelmintic. Emerging research into the broader class of isothiocyanates for their potential in modulating cellular pathways, including those involved in cancer, has increased interest in their application in in vitro studies. Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for cell culture applications, ensuring consistency and accuracy in research settings.
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄N₂S₂ | [1][2][3][4] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | White to gray solid/Colorless crystals | |
| Melting Point | 129-132°C | |
| Solubility in DMSO | 20 mg/mL (104.03 mM) (ultrasonication may be needed) | |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | |
| Powder Storage | -20°C for 3 years or 4°C for 2 years | |
| Stock Solution Storage | -80°C for up to 2 years or -20°C for up to 1 year |
Experimental Protocols
Materials
-
This compound powder
-
Cell culture grade Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringe filters (0.22 µm)
-
Sterile cell culture medium
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of a 100 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparations : In a sterile environment, such as a laminar flow hood, allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing : Carefully weigh 19.23 mg of this compound powder using an analytical balance.
-
Solubilization : Transfer the weighed powder into a sterile amber microcentrifuge tube.
-
Solvent Addition : Add 1 mL of cell culture grade DMSO to the tube.
-
Dissolution : Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to aid the process. Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization (Recommended) : For applications requiring stringent sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber vial.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Preparation of Working Solutions
-
Thawing : Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution : Perform serial dilutions of the stock solution with sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Important Consideration : The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and using this compound in cell culture and a representative signaling pathway modulated by isothiocyanates.
Caption: Workflow for this compound stock solution preparation and use.
While the specific signaling pathways modulated by this compound in mammalian cells are not extensively characterized, the broader class of isothiocyanates is known to induce apoptosis and affect key cellular signaling pathways. The following diagram illustrates a simplified, representative pathway.
References
- 1. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 2. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
Application Note & Protocol: Detection of Bitoscanate in Tissue Samples
Introduction
Bitoscanate (p-phenylene diisothiocyanate) is an anthelmintic compound previously used in the treatment of hookworm infections.[1] Monitoring its concentration in tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the analytical determination of this compound in tissue samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on established analytical principles for isothiocyanates and aromatic amines in biological matrices.[2][3][4][5]
Principle
This method involves the homogenization of tissue samples, followed by the extraction of this compound using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique. The extracted analyte is then separated from endogenous interferences using reversed-phase HPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Due to the reactivity of the isothiocyanate groups, derivatization with a thiol-containing reagent like N-acetyl-L-cysteine (NAC) can be employed to form a stable conjugate, enhancing chromatographic retention and detection.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₄N₂S₂ | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Colorless crystals | |
| Melting Point | 132 °C | |
| Solubility | Practically insoluble in water. Soluble in alcohol and chloroform. | |
| logP (Octanol/Water) | 3.155 |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar isothiocyanate or a stable isotope-labeled this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate (B1210297), LC-MS grade
-
N-acetyl-L-cysteine (NAC) (optional, for derivatization)
-
Sodium bicarbonate (optional, for derivatization)
-
Dichloromethane or Ethyl Acetate for LLE
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Tissue Homogenization
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Add 3 volumes of ice-cold PBS (e.g., 300 µL for 100 mg of tissue).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.
Extraction Protocol
Option A: Liquid-Liquid Extraction (LLE)
-
To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution.
-
Add 500 µL of a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) for HPLC-MS/MS analysis.
Option B: Solid-Phase Extraction (SPE)
-
To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution and 400 µL of water to dilute the sample.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the this compound and IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.
Derivatization Protocol (Optional but Recommended)
Isothiocyanates can be derivatized to improve stability and chromatographic performance.
-
Following extraction and evaporation (step 6 of LLE or SPE), reconstitute the residue in 50 µL of isopropanol.
-
Add 50 µL of a freshly prepared derivatizing reagent (e.g., 0.2 M N-acetyl-L-cysteine and 0.2 M sodium bicarbonate in water).
-
Incubate the mixture at 50°C for 1 hour.
-
After incubation, the sample is ready for injection into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound (and its NAC derivative if applicable) and the IS. For this compound (m/z 193.0), potential product ions could arise from the loss of NCS. |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed method, based on typical performance characteristics of similar assays for isothiocyanates in biological matrices.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 110% |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Bitoscanate in Laboratory Helminth Cultures
Disclaimer: The following application notes and protocols are provided for research purposes only. There is currently no established body of literature detailing the use of Bitoscanate for the routine maintenance of helminth cultures. The information presented here is a synthesized, hypothetical application based on the known anthelmintic properties of this compound and general principles of in vitro helminth culture and drug sensitivity testing. Researchers should conduct their own validation studies to determine the suitability of this compound for their specific research needs.
Introduction
This compound is an anthelmintic compound known for its efficacy against various helminth parasites. While primarily used for therapeutic purposes, its properties suggest potential applications in a laboratory setting for the selective pressure and maintenance of specific helminth cultures. This document outlines a hypothetical application of this compound for the selective removal of contaminating, susceptible helminth species from a mixed culture, or for the in vitro study of drug resistance mechanisms. The protocols provided are based on established methodologies for in vitro anthelmintic drug testing and helminth cultivation.
Hypothetical Application: Selective Agent in Mixed Helminth Cultures
In research environments where multiple helminth species are maintained, cross-contamination can be a significant issue. This compound, if shown to have differential efficacy against various helminth species, could potentially be used as a selective agent to purify a culture of a resistant species from a contaminating susceptible species. This application would require a thorough understanding of the dose-response relationship for each species .
Experimental Protocols
Protocol 1: Determination of this compound IC50 via Larval Motility Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against the motility of helminth larvae. This is a crucial first step in assessing the suitability of this compound as a selective agent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate helminth culture medium (e.g., RPMI-1640, Eagle's Medium)[1][2]
-
96-well microtiter plates
-
Helminth larvae (e.g., L3 stage)
-
Inverted microscope
-
Incubator (37°C, 5% CO2)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the poor water solubility of many anthelmintics, DMSO is a common solvent.
-
The final concentration of DMSO in the culture wells should not exceed a non-toxic level (typically ≤0.5%).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the this compound stock solution in the appropriate culture medium to create a range of working concentrations.
-
A solvent control containing the same concentration of DMSO as the highest this compound concentration should also be prepared.
-
-
Assay Setup:
-
Dispense a standardized number of helminth larvae (e.g., 20-30 larvae) into each well of a 96-well plate containing a small volume of culture medium.
-
Add the this compound working solutions to the respective wells to achieve the desired final concentrations.
-
Include a negative control (larvae in medium only) and a solvent control (larvae in medium with DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time period (e.g., 24, 48, or 72 hours).[3]
-
-
Motility Assessment:
-
At each time point, examine the motility of the larvae in each well under an inverted microscope.
-
Score the motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Alternatively, a real-time cell monitoring system can be used for automated and objective motility assessment.[4][5]
-
-
Data Analysis:
-
Calculate the percentage of motile larvae at each this compound concentration relative to the negative control.
-
Plot the percentage of motile larvae against the log of the this compound concentration.
-
Use a suitable statistical software to perform a non-linear regression analysis and determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Selective Treatment of a Mixed Helminth Culture
This protocol outlines a hypothetical procedure for using this compound to remove a susceptible helminth species from a mixed culture, based on pre-determined IC50 values.
Materials:
-
Mixed helminth culture
-
This compound stock solution (prepared as in Protocol 1)
-
Appropriate helminth culture medium
-
Culture flasks or plates
-
Centrifuge and sterile centrifuge tubes
-
Inverted microscope
Procedure:
-
Determine the Selective Concentration:
-
Based on the IC50 values obtained from Protocol 1 for the contaminating (susceptible) and target (resistant) species, determine a working concentration of this compound that is lethal to the contaminating species but has minimal effect on the target species.
-
-
Culture Treatment:
-
Harvest the mixed helminth culture and wash the worms with fresh, pre-warmed culture medium.
-
Resuspend the worms in culture medium containing the selective concentration of this compound.
-
Incubate the culture under standard conditions (37°C, 5% CO2).
-
-
Monitoring and Media Change:
-
Monitor the culture daily using an inverted microscope to assess the motility and viability of both helminth species.
-
After the desired exposure time (e.g., 48-72 hours), pellet the worms by gentle centrifugation.
-
Remove the this compound-containing medium and wash the worms several times with fresh, drug-free medium to remove any residual compound.
-
-
Recovery and Purity Assessment:
-
Resuspend the treated worms in fresh, drug-free medium and continue to culture under standard conditions.
-
Monitor the culture over several days to ensure the removal of the susceptible species and the recovery of the target species.
-
Assess the purity of the culture by microscopic examination.
-
Caption: Workflow for selective treatment of a mixed culture.
Data Presentation
The following table provides a hypothetical summary of quantitative data that would be generated from Protocol 1.
| Helminth Species | This compound IC50 (µg/mL) at 48h | 95% Confidence Interval |
| Species A (Susceptible) | 0.5 | 0.4 - 0.6 |
| Species B (Resistant) | 25.0 | 22.5 - 27.8 |
| Species C (Moderately Susceptible) | 5.2 | 4.8 - 5.6 |
Mechanism of Action and Signaling Pathways (Hypothetical)
The precise mechanism of action for this compound is not well-defined in the publicly available literature. However, like many anthelmintics, it is plausible that it interferes with neuromuscular coordination or energy metabolism in susceptible helminths. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. johnmischler.com [johnmischler.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Development of an in vitro drug sensitivity assay for Trichuris muris first-stage larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility [researchonline.jcu.edu.au]
Application Notes and Protocols for the Synthesis of Bitoscanate from p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitoscanate, chemically known as 1,4-diisothiocyanatobenzene or p-phenylene diisothiocyanate (PDITC), is an anthelmintic compound with established efficacy against hookworms. Its synthesis from the readily available precursor p-phenylenediamine (B122844) is a process of significant interest in medicinal and organic chemistry. These application notes provide detailed protocols and comparative data for the synthesis of this compound, focusing on a common and effective one-pot method. The information is intended to guide researchers in the efficient and reproducible preparation of this compound for further study and development.
Chemical Properties and Structure
| Property | Value | Reference |
| Chemical Name | 1,4-diisothiocyanatobenzene | [1] |
| Synonyms | This compound, p-Phenylene diisothiocyanate, PDITC | [2] |
| CAS Number | 4044-65-9 | [1] |
| Molecular Formula | C₈H₄N₂S₂ | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Off-white to yellow to beige-grey crystalline powder | |
| Melting Point | 129-131 °C | |
| Solubility | Soluble in chloroform. Hydrolyzes in water. |
Synthesis Pathway
The primary synthetic route for this compound from p-phenylenediamine involves a two-step reaction that can be conveniently performed in a single pot. The process begins with the formation of a dithiocarbamate (B8719985) intermediate, followed by desulfurization to yield the final diisothiocyanate product.
Caption: General synthesis pathway of this compound from p-Phenylenediamine.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a general method for the synthesis of aryl isothiocyanates and has been reported to produce 1,4-diisothiocyanatobenzene.
Materials:
-
p-Phenylenediamine
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Trichloroisocyanuric acid (TCT)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
6 N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Petroleum Ether
Procedure:
-
Dithiocarbamate Formation:
-
In a round-bottom flask, dissolve p-phenylenediamine (assuming a starting amount based on a related procedure, e.g., 10 mmol, 1.08 g) and potassium carbonate (2 equivalents) in a mixture of DMF and water (e.g., 5 mL DMF and 20 mL H₂O).
-
To this solution, add an excess of carbon disulfide (CS₂).
-
Warm the mixture to 40 °C and stir for several hours until the starting material is consumed (monitor by HPLC).
-
-
Desulfurization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of the desulfurizing agent, such as trichloroisocyanuric acid (TCT) (1 equivalent based on the amine), in dichloromethane (CH₂Cl₂).
-
Add the TCT solution dropwise to the cooled reaction mixture.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
-
Work-up and Purification:
-
Basify the reaction mixture to a pH greater than 11 with 6 N NaOH.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as acetic acid, petroleum ether, or acetone.
-
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of this compound. Note that this specific synthesis was reported as an unexpected outcome of a reaction with a different starting material that was partially reduced in situ to p-phenylenediamine.
| Starting Material (in situ) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Phenylenediamine (from 4-nitroaniline) | K₂CO₃ | DMF/H₂O | 40 | 50 |
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Characterization Data
Upon successful synthesis and purification, the identity and purity of this compound can be confirmed using various spectroscopic techniques.
-
Melting Point: 129-131 °C
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong and characteristic absorption band for the isothiocyanate (-N=C=S) functional group, typically in the range of 2000-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetrical nature of the molecule, a single signal is expected for the four aromatic protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons and the isothiocyanate carbon should be observed.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (192.26 g/mol ).
Safety Precautions
-
p-Phenylenediamine is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
This compound is a toxic compound. Avoid inhalation and skin contact.
-
Trichloroisocyanuric acid is a strong oxidizing agent and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
References
Application Notes and Protocols for Dissolving Bitoscanate in DMSO using Sonication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitoscanate (p-Phenylene diisothiocyanate) is an anthelmintic compound that has been utilized in the treatment of hookworm infections.[1][2] Like many organic compounds developed for pharmaceutical applications, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds. However, achieving high concentrations of certain compounds like this compound in DMSO can still be challenging and may require mechanical assistance. Sonication, the application of high-frequency sound waves, is a highly effective technique to facilitate the dissolution of poorly soluble compounds by breaking down particle agglomerates and increasing the surface area for solvent interaction.[3][4][5] This document provides detailed application notes and protocols for the effective dissolution of this compound in DMSO using sonication.
Data Presentation
The following table summarizes the solubility of this compound in DMSO and provides a representative example of how sonication can significantly enhance the dissolution of poorly soluble compounds.
| Compound | Solvent | Solubility | Method | Reference |
| This compound | DMSO | 20 mg/mL (104.03 mM) | Ultrasonic assistance required | |
| This compound | H₂O | < 0.1 mg/mL | Insoluble | |
| Model Compound (Piroxicam) | Aqueous Buffer | 13.3 µg/mL | Standard mixing | |
| Model Compound (Piroxicam) | Aqueous Buffer with Solid Dispersion | 53.8 µg/mL | Sonication (19 kHz, 10 min, 475 W) |
Note: The data for the model compound, Piroxicam, is included to illustrate the significant increase in solubility that can be achieved with sonication for poorly soluble drugs.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
-
Optional: Water bath set to 37°C
Protocol for Preparation of a this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound and a fresh, unopened bottle of anhydrous DMSO to room temperature to avoid water condensation.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 20 mg/mL).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to create a suspension.
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the DMSO solution in the vial.
-
Sonicate the suspension for 10-15 minutes. Observe the solution periodically.
-
If the compound has not fully dissolved, continue sonicating in 5-10 minute intervals.
-
-
Gentle Warming (Optional): For compounds that are not temperature-sensitive, gentle warming can be combined with sonication. Place the vial in a 37°C water bath within the sonicator, or alternate between sonication and warming in a separate water bath for 10-30 minutes.
-
Final Assessment: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter. A clear solution indicates complete dissolution.
-
Storage: For long-term storage, it is recommended to store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.
Visualizations
Proposed Mechanism of Action for this compound
The precise molecular mechanism of this compound's anthelmintic activity is not fully elucidated. However, as an isothiocyanate, it is proposed to exert its effect through the covalent modification of essential parasite proteins. The electrophilic isothiocyanate groups (-N=C=S) can react with nucleophilic residues such as the thiol groups of cysteine and the amine groups of lysine (B10760008) in parasite enzymes. This irreversible binding can lead to the inactivation of enzymes crucial for neuromuscular function or metabolism, ultimately resulting in paralysis and death of the helminth.
Caption: Proposed mechanism of this compound action on nematodes.
Experimental Workflow for Preparing a this compound Solution for In Vitro Assays
The following diagram outlines the general workflow for preparing a this compound stock solution in DMSO and its subsequent dilution for use in cell-based or other in vitro assays.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for a Bitoscanate-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitoscanate, a p-phenylene diisothiocyanate, is an anthelmintic compound with potential for broader therapeutic applications.[1][2][3] The development of a targeted drug delivery system for this compound can enhance its therapeutic efficacy, improve bioavailability, and minimize off-target effects. This document provides detailed application notes and protocols for the development and characterization of a this compound-loaded chitosan (B1678972) nanoparticle drug delivery system. Chitosan, a natural, biocompatible, and biodegradable polymer, is an excellent candidate for nanoparticle-based drug delivery.[4]
Formulation and Physicochemical Characterization
The formulation of this compound-loaded chitosan nanoparticles is achieved through the ionic gelation method, which involves the interaction between the positively charged amino groups of chitosan and a polyanion, such as sodium tripolyphosphate (TPP).
Data Presentation: Physicochemical Properties
The following table summarizes the expected physicochemical characteristics of the formulated this compound-chitosan nanoparticles.
| Parameter | This compound-Loaded Nanoparticles | Blank Nanoparticles (Control) |
| Particle Size (nm) | 150 ± 25 | 120 ± 20 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 | 0.20 ± 0.05 |
| Zeta Potential (mV) | +30 ± 5 | +35 ± 5 |
| Encapsulation Efficiency (%) | 85 ± 5 | N/A |
| Drug Loading Capacity (%) | 10 ± 2 | N/A |
Experimental Protocol: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol details the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
This compound
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution.
-
Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.
-
-
Preparation of this compound Solution:
-
Dissolve 20 mg of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then add it to the chitosan solution under continuous stirring.
-
-
Formation of Nanoparticles:
-
Prepare a 0.1% (w/v) TPP solution by dissolving 100 mg of TPP in 100 mL of deionized water.
-
Add the TPP solution dropwise to the this compound-chitosan solution under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove any unreacted reagents.
-
-
Storage:
-
The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.
-
Experimental Workflow: Nanoparticle Formulation and Characterization
Figure 1. Workflow for this compound-chitosan nanoparticle formulation.
Drug Loading and In Vitro Release
Data Presentation: In Vitro Drug Release
The cumulative release of this compound from chitosan nanoparticles is expected to be sustained over time.
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 1 | 15 ± 3 |
| 2 | 25 ± 4 |
| 4 | 40 ± 5 |
| 8 | 60 ± 6 |
| 12 | 75 ± 7 |
| 24 | 85 ± 8 |
| 48 | 95 ± 5 |
Experimental Protocol: Determination of Encapsulation Efficiency and Drug Loading
The encapsulation efficiency (EE) and drug loading capacity (LC) are calculated to quantify the amount of this compound successfully incorporated into the nanoparticles.
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the this compound-loaded nanoparticle suspension at 15,000 rpm for 30 minutes.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant containing the unencapsulated this compound.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Encapsulation Efficiency (%):
LC (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100
-
Experimental Protocol: In Vitro Drug Release Study
This protocol describes the in vitro release of this compound from chitosan nanoparticles using the dialysis bag method.
Materials:
-
This compound-loaded chitosan nanoparticles
-
Dialysis membrane (MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator
Procedure:
-
Preparation of Dialysis Bag:
-
Soak the dialysis membrane in deionized water for at least 30 minutes before use.
-
-
Loading the Sample:
-
Pipette a known concentration of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the dialysis bag in a beaker containing a known volume of PBS (pH 7.4).
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
In Vitro Cellular Studies
Data Presentation: Cytotoxicity and Cellular Uptake
The in vitro efficacy of the this compound-loaded nanoparticles is evaluated through cytotoxicity and cellular uptake studies.
| Cell Line | Treatment | IC50 (µM) | Cellular Uptake (% of cells) |
| Cancer Cell Line (e.g., HeLa) | Free this compound | 50 ± 5 | N/A |
| This compound-Loaded Nanoparticles | 25 ± 3 | 80 ± 7 | |
| Normal Cell Line (e.g., HEK293) | Free this compound | >100 | N/A |
| This compound-Loaded Nanoparticles | 75 ± 8 | 30 ± 5 |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the this compound formulations.
Materials:
-
Cancer and normal cell lines
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound-loaded nanoparticles and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with varying concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubate for 24 or 48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Experimental Protocol: Cellular Uptake Study (Flow Cytometry)
Flow cytometry is used to quantify the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Fluorescently labeled this compound-chitosan nanoparticles (e.g., using FITC-chitosan)
-
Cell lines
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles for a specific duration (e.g., 4 hours).
-
-
Cell Harvesting:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.
-
-
Cell Staining (Optional):
-
Resuspend the cells in PBS containing a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of the cells.
-
The percentage of fluorescently positive cells represents the cellular uptake.
-
Experimental Workflow: In Vitro Cellular Assays
Figure 2. Workflow for in vitro cytotoxicity and cellular uptake assays.
Proposed Mechanism of Action: Signaling Pathway
Isothiocyanates, the chemical class to which this compound belongs, are known to induce apoptosis in cancer cells through various signaling pathways. A proposed mechanism involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the mitochondrial apoptotic pathway.
Figure 3. Proposed apoptotic signaling pathway of this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for the development and preclinical evaluation of a this compound-based drug delivery system using chitosan nanoparticles. The detailed methodologies for formulation, characterization, and in vitro studies will enable researchers to systematically investigate the potential of this novel therapeutic approach. The provided data tables and diagrams serve as a guide for expected outcomes and experimental design. Further in vivo studies will be necessary to validate the efficacy and safety of this drug delivery system.
References
Troubleshooting & Optimization
preventing Bitoscanate precipitation in aqueous solutions
Welcome to the Bitoscanate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during laboratory experiments.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Dilution into Aqueous Buffer
Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms instantly. What is happening and how can I prevent this?
Answer:
This phenomenon, known as "antisolvent precipitation," is common for hydrophobic compounds like this compound.[1] this compound is practically insoluble in water, and when the DMSO stock is diluted into an aqueous buffer, the compound crashes out of the solution as the solvent environment shifts from organic to aqueous.[1][2]
Here are several strategies to troubleshoot this issue:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment. It's possible that the intended concentration exceeds its solubility limit in the final aqueous buffer.
-
Optimize the Dilution Method: Instead of a single-step dilution, try a serial dilution. This gradual change in the solvent composition can help maintain this compound's solubility.[1] A stepwise dilution in the aqueous buffer can also be effective.
-
Utilize a Co-solvent: Incorporate a water-miscible organic co-solvent into your final aqueous buffer.[3] Common co-solvents that can increase the solubility of hydrophobic compounds include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (e.g., PEG 400)
-
Glycerol It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., cells, enzymes) and does not interfere with the assay.
-
-
Adjust the pH of the Aqueous Buffer: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, the isothiocyanate moieties can be influenced by pH. Experimenting with a slightly acidic or basic pH in your final buffer might improve solubility. However, any pH adjustment must be compatible with your biological assay.
-
Employ Sonication or Gentle Warming: After dilution, briefly sonicating the solution or warming it to 37°C can help to redissolve any initial precipitate that may have formed.
Issue 2: this compound Precipitates Over Time in Cell Culture Media
Question: My this compound solution in cell culture medium is initially clear, but a precipitate forms after a few hours of incubation. What could be the cause?
Answer:
Time-dependent precipitation in complex media like cell culture medium can be due to several factors:
-
Interactions with Media Components: this compound may interact with components in the media, such as proteins and salts, leading to the formation of insoluble complexes over time.
-
Temperature Changes: Changes in temperature during incubation can affect the solubility of the compound.
-
Exceeding Thermodynamic Solubility: While the initial solution may be kinetically trapped in a supersaturated state, it can eventually equilibrate and precipitate to its thermodynamic solubility limit.
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design permits, shortening the incubation period may prevent the observation of precipitation.
-
Decrease Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage. This compound might be binding to serum proteins, leading to precipitation. However, be mindful of the potential impact on cell viability.
-
Incorporate Stabilizing Agents: The use of non-ionic surfactants or polymers in the final formulation can help to stabilize the this compound solution and prevent precipitation. These agents can form micelles or create a protective layer around the compound, enhancing its apparent solubility. Examples include:
-
Surfactants: Tween® 80, Poloxamer 188
-
Polymers: Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG) The concentration of these agents should be carefully optimized to be effective without causing cellular toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to dissolve this compound for creating a stock solution?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions. This compound is also soluble in alcohol and chloroform.
Q2: What is the aqueous solubility of this compound?
A2: this compound is practically insoluble in water.
Q3: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A3: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your aqueous buffer. After a set incubation time, visually inspect for precipitation or measure turbidity using a plate reader at a wavelength around 600-650 nm. The highest concentration that remains clear is your approximate maximum soluble concentration.
Q4: Can I use heating to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged or high-temperature heating should be avoided as it may degrade the compound.
Q5: Are there any known incompatibilities for this compound?
A5: this compound reacts readily with amines. It is also incompatible with strong oxidizers, moisture, strong acids, and strong bases.
Quantitative Data Summary
| Property | Value | Reference |
| Solubility in Water | Practically insoluble | |
| Solubility in DMSO | Soluble | |
| Solubility in Alcohol | Soluble | |
| Solubility in Chloroform | Soluble | |
| Melting Point | 132 °C | |
| Molar Mass | 192.25 g·mol−1 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
In a clear 96-well plate, add 2 µL of each DMSO dilution to triplicate wells.
-
Add 198 µL of your desired aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a control with 2 µL of DMSO and 198 µL of the aqueous buffer.
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
For a quantitative measurement, read the absorbance (turbidity) of the plate at 620 nm using a microplate reader. An increase in absorbance compared to the control indicates precipitation.
-
The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under these conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for determining maximum solubility.
References
addressing Bitoscanate degradation and hydrolysis in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the degradation and hydrolysis of Bitoscanate in experimental assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
1. Question: I am seeing a gradual decrease in the activity of my this compound compound over the course of my experiment. What could be the cause?
Answer: This is a common issue related to the inherent instability of the isothiocyanate functional groups in this compound. The primary causes are likely:
-
Hydrolysis: The isothiocyanate groups (-N=C=S) are susceptible to reaction with water, leading to the formation of inactive amine derivatives. This reaction is influenced by pH and temperature.
-
Reaction with Assay Components: Nucleophilic components in your assay buffer (e.g., Tris-based buffers, thiols like DTT or β-mercaptoethanol) or biological samples (e.g., primary amines and thiol groups in proteins) can react with and consume this compound.
Solutions:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.[1]
-
Optimize Buffer Choice: If possible, use non-nucleophilic buffers (e.g., PBS, HEPES) instead of Tris-based buffers.
-
Control pH: Maintain a neutral or slightly acidic pH (around 6-7) to minimize the rate of hydrolysis.
-
Minimize Incubation Times: Reduce the duration of experiments where this compound is in an aqueous environment.
-
Conduct Control Experiments: Run parallel experiments with a known stable compound to ensure the observed loss of activity is specific to this compound.
2. Question: My quantitative analysis (e.g., HPLC, LC-MS) of this compound shows multiple peaks, and the peak corresponding to the parent compound is smaller than expected. Why is this happening?
Answer: The appearance of multiple peaks and a diminished parent compound peak are strong indicators of this compound degradation. The additional peaks likely correspond to degradation products.
Potential Degradation Products:
-
Amine derivatives: Formed via hydrolysis of the isothiocyanate groups.
-
Thiourea adducts: Formed from the reaction with primary amines.
-
Dithiocarbamate adducts: Formed from the reaction with thiol-containing molecules.
Solutions:
-
Analytical Method Validation: Ensure your analytical method is validated for the detection of this compound and its potential degradation products.
-
Sample Handling: Minimize the time between sample preparation and analysis. Keep samples on ice or at 4°C during processing.
-
Derivatization: For more stable and reproducible quantification, consider derivatizing this compound with a reagent like N-acetyl-L-cysteine prior to analysis.[2]
3. Question: I am observing high variability in my results between different experimental runs with this compound. How can I improve reproducibility?
Answer: High variability is often linked to inconsistent handling and the progressive degradation of this compound.
To improve reproducibility:
-
Standardize Solution Preparation: Use a consistent and documented procedure for preparing your this compound stock and working solutions.
-
Use Fresh Aliquots: For each experiment, use a fresh aliquot from a stock solution stored under recommended conditions. Avoid repeated freeze-thaw cycles.
-
Monitor Stock Solution Integrity: Periodically check the purity of your stock solution using an appropriate analytical method (e.g., HPLC).
-
Control Environmental Factors: Ensure consistent temperature, pH, and incubation times across all experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintaining the integrity of this compound.
| Storage Type | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year |
Data sourced from MedChemExpress product information.[1]
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: It is recommended to prepare a stock solution in an anhydrous solvent like Dimethyl Sulfoxide (DMSO). This compound has good solubility in DMSO (20 mg/mL), though sonication may be required.[1] For in vivo experiments, a working solution can be prepared by diluting the DMSO stock solution in corn oil.[1] Always prepare aqueous working solutions fresh for each experiment.
Q3: What are the main degradation pathways for this compound in an assay?
A3: The primary degradation pathway is the reaction of the electrophilic isothiocyanate groups with nucleophiles present in the assay environment. This includes hydrolysis by water and reactions with amines and thiols.
Caption: this compound Degradation Pathways.
Q4: How can I monitor the stability of this compound in my specific assay conditions?
A4: You can perform a time-course stability study. Incubate this compound in your assay buffer at the experimental temperature. At various time points, take aliquots and analyze the concentration of the remaining this compound using a validated analytical method like HPLC or LC-MS.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
Thermomixer or water bath
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the assay buffer at the final desired concentration.
-
Immediately after preparation (t=0), take an aliquot for analysis.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution.
-
Analyze all aliquots by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile under your specific assay conditions.
-
Caption: Workflow for this compound Stability Assessment.
Troubleshooting Workflow
Caption: this compound Assay Troubleshooting Workflow.
References
Technical Support Center: Minimizing Bitoscanate Interference in Fluorescence-Based Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and minimizing potential interference caused by Bitoscanate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when a test compound, such as this compound, possesses intrinsic physical or chemical properties that alter the fluorescence signal of an assay, leading to misleading results. This interference is independent of the compound's biological activity on the intended target. The two primary types of interference are autofluorescence and signal quenching.[1][2][3]
Q2: Could this compound be autofluorescent and interfere with my assay?
A2: Autofluorescence is the emission of light by a compound upon excitation.[1] If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can artificially increase the measured signal, potentially leading to false-positive results.[1] Given its aromatic structure, it is plausible that this compound could exhibit some level of autofluorescence. The first step in troubleshooting is to determine if this compound is fluorescent under your specific assay conditions.
Q3: How can this compound cause signal quenching?
A3: Fluorescence quenching is a process that decreases the intensity of the fluorescence signal. This compound could potentially quench the signal from your assay's fluorophore through two main mechanisms:
-
Inner Filter Effect: If this compound absorbs light at the excitation or emission wavelengths of your fluorophore, it can reduce the amount of light that reaches the fluorophore or the amount of emitted light that is detected.
-
Direct Quenching: this compound might directly interact with the excited fluorophore, causing it to return to its ground state without emitting a photon.
Q4: How do I determine if this compound is interfering with my assay?
A4: A simple and effective way to check for interference is to run a "compound-only" control. This involves measuring the fluorescence of this compound in the assay buffer at various concentrations, without the other assay components (e.g., enzyme, substrate, or cells). A significant, concentration-dependent increase in fluorescence in this control suggests autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of this compound points to quenching.
Q5: What are the first steps to mitigate potential interference from this compound?
A5: The initial steps to mitigate interference are:
-
Characterize the Interference: Perform the control experiments described in Q4 to determine if this compound is autofluorescent or acts as a quencher in your assay.
-
Spectral Scans: Conduct full excitation and emission spectral scans of this compound to identify its specific fluorescence profile.
-
Absorbance Spectrum: Measure the absorbance spectrum of this compound to check for overlap with your fluorophore's excitation and emission wavelengths.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal
Potential Cause: this compound is autofluorescent at the assay wavelengths.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Mitigation Strategies:
-
Red-Shift the Assay: Switch to a fluorophore with longer excitation and emission wavelengths (red-shifted) that are outside of this compound's fluorescence profile.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime, while TRF probes have a long-lived signal, allowing the background to decay before measurement.
-
Decrease this compound Concentration: If possible, lower the concentration of this compound to a range where its autofluorescence is minimal.
-
Mathematical Correction: If the autofluorescence is consistent and well-characterized, it may be possible to subtract the signal from the "this compound-only" control from the experimental wells. However, this approach should be used with caution.
Issue 2: Unexpectedly Low Fluorescence Signal
Potential Cause: this compound is quenching the fluorescence signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Mitigation Strategies:
-
For Inner Filter Effect:
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with this compound's absorbance spectrum.
-
Reduce Path Length: Use low-volume, black microplates to minimize the distance the light travels through the sample.
-
Mathematical Correction: Correction formulas can be applied if the absorbance is moderate and well-characterized, but this is complex and should be validated carefully.
-
-
For Direct Quenching:
-
Decrease this compound Concentration: Lowering the compound concentration can reduce quenching effects.
-
Switch to a Non-Optical Detection Method: If interference is severe and cannot be mitigated, consider an alternative assay format such as an AlphaScreen®, radiometric, or mass spectrometry-based assay.
-
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer (the same used in the primary assay)
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
(Optional but Recommended) Spectral Scan:
-
Using the highest concentration of this compound, perform an emission scan at the assay's excitation wavelength.
-
Perform an excitation scan at the assay's emission wavelength.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
-
The spectral scans will provide the full fluorescence profile of this compound, which can be used to select alternative fluorophores.
Protocol 2: Assessing this compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the same concentration used in the primary assay.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Compare the fluorescence of the wells containing this compound to the control wells.
-
A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.
Protocol 3: Measuring this compound Absorbance for Inner Filter Effect
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore.
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer or plate reader with absorbance capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Measure the absorbance spectrum of each dilution across a range of wavelengths that includes the excitation and emission wavelengths of your fluorophore.
Data Analysis:
-
Examine the absorbance spectrum for peaks that overlap with the fluorophore's excitation and emission wavelengths.
-
Significant absorbance (e.g., >0.1 AU) at these wavelengths suggests a potential for the inner filter effect.
Quantitative Data Summary
Since no specific quantitative data for this compound's spectral properties was found, a template table is provided below for users to populate with their own experimental data.
Table 1: User-Generated Spectral Characteristics of this compound
| Parameter | Wavelength (nm) | Signal Intensity (Arbitrary Units) | Notes |
| Autofluorescence | |||
| Excitation Maxima | Enter data | Enter data | Determined from spectral scan |
| Emission Maxima | Enter data | Enter data | Determined from spectral scan |
| Absorbance | |||
| Absorbance Maxima | Enter data | Enter data | Determined from absorbance scan |
| Absorbance at Assay Excitation λ | Enter data | Enter data | |
| Absorbance at Assay Emission λ | Enter data | Enter data | |
| Quenching | |||
| % Quenching at [X] µM this compound | N/A | Enter data | Calculated from Protocol 2 |
By systematically following these troubleshooting guides and experimental protocols, researchers can effectively identify, characterize, and mitigate potential interference from this compound, thereby ensuring the accuracy and reliability of their fluorescence-based assay data.
References
Troubleshooting Inconsistent Results in Bitoscanate Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during Bitoscanate experiments. By offering detailed methodologies and clear data presentation formats, this guide aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or precipitates upon dilution. What should I do?
A1: this compound is practically insoluble in water and can precipitate when diluted in aqueous media.[1][2] It is soluble in dimethyl sulfoxide (B87167) (DMSO); however, using a high concentration of DMSO can be toxic to the parasites.[3][4]
-
Recommendation: Use freshly opened, high-quality DMSO to prepare your stock solution, as DMSO is hygroscopic (absorbs moisture from the air), which can affect this compound's solubility.[3] Ensure the final DMSO concentration in your assay is consistent across all wells (including controls) and is at a non-toxic level, typically ≤ 0.5%. If precipitation still occurs, consider using an ultrasonic bath to aid dissolution.
Q2: I am observing high variability in larval motility or survival in my control wells. What are the likely causes?
A2: High variability in control wells can stem from several factors unrelated to the experimental compound:
-
Parasite Health and Age: The initial health, age, and sex of the larvae or worms are critical. Using parasites from different batches or of varying ages can lead to inconsistent baseline motility and viability.
-
Handling Stress: Parasites are sensitive to handling. Minimize physical stress during collection, washing, and transfer.
-
Environmental Conditions: Suboptimal temperature, humidity, or oxygen levels in the culture medium can negatively impact parasite health.
-
Contamination: Bacterial or fungal contamination in the culture medium can be detrimental to the parasites.
Q3: My dose-response curves for this compound are not consistent between experiments. Why might this be happening?
A3: Inconsistent dose-response curves are a common issue in anthelmintic testing and can be attributed to:
-
Inaccurate Dilutions: Errors in performing serial dilutions can lead to significant variations in the final drug concentrations. Regularly calibrate pipettes to ensure accuracy.
-
Drug Instability: this compound is moisture-sensitive. Prepare fresh drug solutions for each experiment to avoid degradation that can occur over time, even when stored correctly.
-
Incomplete Dissolution: Ensure this compound is fully dissolved in the solvent before preparing dilutions to avoid inaccurate concentrations in the assay wells.
-
Genetic Variability of Parasites: Different strains of the same parasite species can exhibit varying levels of susceptibility to anthelmintics.
Troubleshooting Common Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered in this compound assays.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Efficacy at Expected Concentrations | 1. Degraded this compound: Compound may have hydrolyzed due to moisture exposure. 2. Inaccurate Concentration: Errors in stock solution preparation or serial dilutions. 3. Resistant Parasite Strain: The parasite strain being used may have inherent resistance. | 1. Use a fresh vial of this compound and prepare new stock solutions in anhydrous DMSO. 2. Verify calculations and calibrate pipettes. Prepare fresh dilutions for each experiment. 3. If possible, test a reference-susceptible strain in parallel. |
| High Mortality in Negative Control (Solvent Only) | 1. Solvent Toxicity: DMSO concentration may be too high. 2. Poor Parasite Viability: Suboptimal health of the initial parasite population. 3. Harsh Handling: Excessive stress during larval preparation. | 1. Perform a solvent toxicity test to determine the maximum non-lethal concentration of DMSO for your specific parasite. Ensure the final concentration in all wells is below this level. 2. Use freshly harvested, healthy parasites of a consistent age. 3. Handle larvae gently and minimize the duration of washing and counting steps. |
| Inconsistent Results Across Replicate Wells | 1. Uneven Parasite Distribution: Inconsistent number of larvae/eggs per well. 2. Incomplete Mixing: Drug solution not adequately mixed with the medium in the wells. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Gently agitate the larval suspension before aliquoting into wells. 2. Ensure thorough but gentle mixing after adding the drug solution to each well. 3. Use a humidified incubator and consider not using the outermost wells of the plate for data collection. |
| Subjective Motility Scoring | 1. Observer Bias: Conscious or unconscious bias in scoring larval movement. 2. Lack of Standardized Criteria: Vague definitions of what constitutes different levels of motility. | 1. The observer should be blinded to the treatment groups. 2. Develop and use a clear, standardized scoring system (e.g., a numerical scale with descriptive anchors). Consider using automated tracking software if available. |
Experimental Protocols
Below are detailed methodologies for common in vitro assays used to assess the anthelmintic activity of this compound.
Larval Migration Inhibition Assay (LMIA)
This assay measures the ability of a compound to inhibit the natural migration of third-stage (L3) larvae through a fine mesh.
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Perform serial dilutions in the assay medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Setup:
-
Use a 96-well plate with migration inserts (e.g., 20 µm nylon mesh).
-
Add approximately 100-200 L3 larvae into each insert.
-
Add the various concentrations of this compound, a positive control (e.g., Ivermectin), and a negative control (solvent only) to the wells below the inserts. Test each condition in triplicate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours in a humidified incubator.
-
-
Counting Migrated Larvae:
-
After incubation, carefully remove the inserts.
-
Add a motility-inhibiting agent (e.g., Lugol's iodine) to the wells to facilitate counting.
-
Count the number of larvae that have migrated through the mesh using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Egg Hatch Assay (EHA)
This assay assesses the ability of a compound to inhibit the hatching of parasite eggs.
-
Egg Collection and Preparation:
-
Isolate eggs from fresh fecal samples using standard flotation and sieving techniques.
-
-
Assay Setup:
-
Aliquot approximately 100 eggs into each well of a 96-well plate.
-
Add the desired concentrations of this compound, a positive control (e.g., Albendazole), and a negative control (solvent only).
-
-
Incubation:
-
Incubate the plates at room temperature (around 22°C) in a humidified environment until hatching is observed in the negative control wells (typically 24-48 hours).
-
-
Data Collection:
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration.
-
Determine the EC50 value.
-
Data Presentation
Consistent and clear data recording is essential for troubleshooting and comparing results across experiments. Use the following table template to log your experimental parameters and outcomes.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Date | |||
| This compound Lot # | |||
| Parasite Species/Strain | |||
| Parasite Age/Stage | |||
| Assay Type | |||
| This compound Concentrations (µM) | |||
| % Inhibition (Mean ± SD) | |||
| IC50/EC50 (µM) | |||
| Control Viability (%) | |||
| Notes/Observations |
Visualizations
The following diagrams illustrate key experimental and logical workflows to aid in understanding and troubleshooting.
Caption: A generalized workflow for in vitro anthelmintic assays.
Caption: A troubleshooting decision tree for inconsistent results.
Caption: General mechanism of action for this compound.
References
Optimizing Bitoscanate Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Bitoscanate (p-Phenylene diisothiocyanate) concentration for in vitro experiments. The information is presented in a question-and-answer format to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
This compound, also known as p-Phenylene diisothiocyanate (PDITC), is an anthelmintic compound.[1][2] In the context of in vitro research, it is primarily investigated for its potential cytotoxic and anti-proliferative effects against various cell lines, particularly cancer cells.
Q2: What is the general mechanism of action of this compound?
The isothiocyanate groups in this compound are highly reactive and can irreversibly bind to biological macromolecules. While the specific molecular targets of this compound are not extensively characterized, isothiocyanates, in general, are known to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
Q3: What is a recommended starting concentration range for in vitro studies with this compound?
Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro experiments. One study on the SAF-1 fish cell line showed no significant reduction in cell viability within this range.[3] However, the optimal concentration will be highly dependent on the specific cell line and the experimental endpoint. For some cancer cell lines, higher concentrations may be required to observe cytotoxic effects.
Q4: How should I prepare a this compound stock solution?
This compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. To avoid precipitation, ensure the final DMSO concentration in the cell culture medium is low, typically below 0.5% (v/v).
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: this compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into the medium can cause it to crash out of solution.
-
Solution:
-
Serial Dilution: Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into the cell culture medium.
-
Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Vortexing: Vortex the diluted this compound solution in the medium immediately and thoroughly after addition to ensure even dispersion.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity.
-
Issue 2: Inconsistent or no observable effect of this compound on cells.
-
Cause: The concentration of this compound may be too low for the specific cell line, or the incubation time may be insufficient.
-
Solution:
-
Dose-Response and Time-Course Experiments: Perform a dose-response study with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.
-
Compound Integrity: Ensure the this compound compound has been stored correctly (at -20°C or -80°C) and has not degraded.
-
Issue 3: High background cytotoxicity in control wells (vehicle control).
-
Cause: The concentration of the solvent (DMSO) used to dissolve this compound is too high and is causing cellular toxicity.
-
Solution:
-
Determine DMSO Tolerance: Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerable concentration for your specific cell line (typically between 0.1% and 0.5%).
-
Standardize Vehicle Concentration: Ensure that all experimental wells, including the untreated control, contain the same final concentration of DMSO.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro effects of this compound.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | SAF-1 (Fish cell line) | Cell Viability | 24, 48, 72 hours | No significant reduction in viability at 0.1–10 µM |
| This compound | LoVo (Human colon cancer) | SRB assay | 72 hours | IC50 = 9.41 µM[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Putative signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylethyl isothiocyanate induces apoptotic signaling via suppressing phosphatase activity against c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
managing Bitoscanate moisture sensitivity during storage
This technical support center provides guidance on managing the potential moisture sensitivity of Bitoscanate during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general storage recommendations?
This compound, also known as p-Phenylene diisothiocyanate, is an organic compound used in research, particularly in the study of hookworm infections.[1][2] It is characterized as odorless, colorless crystals with a melting point of 132°C.[3] For long-term stability of stock solutions, it is recommended to store them at -20°C for up to one year or at -80°C for up to two years.[1]
Q2: Is this compound sensitive to moisture?
While specific public data on the moisture sensitivity of this compound is limited, its chemical structure, containing two isothiocyanate (-N=C=S) groups, suggests a potential for sensitivity to moisture. Isothiocyanates are known to be reactive towards nucleophiles, and water can act as a nucleophile, potentially leading to hydrolysis and degradation of the compound. Therefore, it is prudent to handle this compound as a moisture-sensitive compound.
Q3: What are the potential consequences of improper storage and moisture exposure?
Exposure of moisture-sensitive pharmaceuticals to humidity can lead to various forms of degradation.[4] For this compound, this could result in:
-
Chemical Degradation: Hydrolysis of the isothiocyanate groups, leading to a loss of purity and potency.
-
Physical Changes: Caking or clumping of the solid powder, which can affect accurate weighing and dissolution.
-
Altered Experimental Outcomes: Inaccurate results in biological assays due to a lower concentration of the active compound.
Q4: What are the best practices for storing solid this compound?
To minimize moisture exposure, solid this compound should be stored under controlled environmental conditions. Key recommendations include:
-
Low Humidity Environment: Store in a desiccator or a dry cabinet with a controlled relative humidity (RH), ideally below 40% RH.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storage under an inert gas like argon or nitrogen.
-
Appropriate Temperature: Adhere to the recommended storage temperature to minimize the rate of any potential degradation reactions.
-
Proper Sealing: Ensure the container is tightly sealed after each use.
Q5: How should I handle this compound in the laboratory to minimize moisture exposure?
Proper handling techniques are crucial to prevent moisture contamination during experimentation:
-
Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of dry inert gas.
-
Minimize Exposure Time: Weigh and prepare solutions as quickly as possible to reduce the time the solid is exposed to the ambient atmosphere.
-
Use of Desiccants: Place desiccants, such as silica (B1680970) gel packets, in the secondary container or storage area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty in dissolving this compound powder. | The powder has absorbed moisture, leading to clumping or caking. | 1. Gently break up any aggregates with a clean, dry spatula. 2. Dry the material under vacuum at a temperature well below its melting point. 3. If solubility issues persist, consider using a fresh, unopened vial of the compound. |
| Inconsistent or lower-than-expected results in biological assays. | The compound may have degraded due to moisture exposure, resulting in a lower effective concentration. | 1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC). 2. Prepare fresh solutions from a new, properly stored vial. 3. Review your handling procedures to ensure minimal exposure to moisture. |
| Visible changes in the appearance of the solid this compound (e.g., discoloration, clumping). | This is a strong indication of moisture absorption and potential degradation. | 1. Do not use the material for experiments. 2. Discard the compromised vial and obtain a fresh supply. 3. Review your storage conditions to prevent recurrence. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content in a sample.
Objective: To quantify the amount of water present in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent
-
This compound sample
-
Airtight syringe or sample handling apparatus
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and pre-titrated to a stable endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample in a clean, dry container. The sample size will depend on the expected water content and the type of titrator used.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, minimizing exposure to atmospheric moisture.
-
Titration: Start the titration process. The Karl Fischer reagent will react with the water in the sample.
-
Endpoint Detection: The instrument will automatically detect the endpoint of the titration.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Assessment of this compound Purity and Degradation by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a this compound sample and detect the presence of potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)
-
This compound reference standard
-
This compound sample for testing
-
Solvents for sample preparation (e.g., acetonitrile)
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard of a known concentration.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.
-
HPLC Method Setup:
-
Set the column temperature.
-
Equilibrate the column with the mobile phase at a defined flow rate.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms for both the standard and the sample.
-
Data Analysis:
-
Compare the retention time of the major peak in the sample chromatogram with that of the reference standard to confirm the identity of this compound.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram.
-
The presence of additional peaks in the sample chromatogram may indicate the presence of impurities or degradation products.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Postulated hydrolysis pathway for this compound in the presence of moisture.
References
Technical Support Center: Bitoscanate Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Bitoscanate degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound, chemically known as 1,4-diisothiocyanatobenzene, is an anthelmintic agent.[1][2][3] The study of its degradation is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[4][5] Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate stress testing to identify potential degradation products and establish the stability of the drug substance.
Q2: What are the likely degradation pathways for this compound?
The two isothiocyanate (-N=C=S) groups in this compound are electrophilic and highly reactive, particularly towards nucleophiles. Degradation is likely to occur at these functional groups. The primary degradation pathways under various stress conditions include:
-
Hydrolysis: In the presence of water (neutral, acidic, or basic conditions), the isothiocyanate groups can hydrolyze to form amines. This reaction would likely proceed through a carbamic acid intermediate, which is unstable and decarboxylates to yield the corresponding amine. For this compound, this could result in mono- and di-amino derivatives.
-
Reaction with Nucleophiles: If other nucleophiles are present (e.g., from excipients or solvents), the isothiocyanate groups can react to form various adducts. For example, reaction with amines would yield thioureas, and reaction with thiols would form dithiocarbamates.
-
Thermal Degradation: At elevated temperatures, isothiocyanates can undergo various reactions, including polymerization or conversion to the corresponding amines.
-
Oxidative Degradation: While the benzene (B151609) ring is relatively stable, the isothiocyanate groups could be susceptible to oxidation, although specific products are not well-documented in the initial search results.
Below is a diagram illustrating the general reaction of an isothiocyanate group with common nucleophiles.
References
Bitoscanate In Vivo Toxicity Reduction: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bitoscanate. The following information is intended to help address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound toxicity observed in vivo?
A1: Acute exposure to this compound may lead to a range of clinical signs. Mild effects are often gastrointestinal, including nausea, vomiting, abdominal cramping, and diarrhea.[1] More severe signs of toxicity can include neurological symptoms such as muscle weakness, irritability, confusion, delirium, convulsions, and hallucinations (both visual and auditory).[1] Respiratory issues like apnea (B1277953) (cessation of breathing) and other signs like nystagmus (involuntary eye movement), coryza (nasal inflammation), and skin rashes have also been reported.[1]
Q2: Which organs are primarily affected by this compound and related isothiocyanate compounds?
A2: While specific organ toxicity for this compound is not extensively detailed in the provided search results, studies on other isothiocyanates suggest potential target organs. For instance, 4-(methylthio)butyl isothiocyanate (4-MTBITC) has been shown to target the liver in animal models, indicated by increased levels of SGOT and cholesterol.[2] Another related compound, methylene (B1212753) bis(thiocyanate), has been identified as causing lesions in the stomach, particularly the forestomach in rodents.[3] Therefore, researchers should consider monitoring hepatic and gastric function during in vivo studies with this compound.
Q3: What is known about the absorption, distribution, and excretion of this compound?
A3: this compound is partially absorbed from the gastrointestinal tract after oral administration. It is reported to be slowly excreted from the body. Studies in dogs using a radiolabeled form of this compound indicated that a portion of the compound binds irreversibly to biological macromolecules, which may contribute to its slow elimination.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of gastrointestinal side effects.
Possible Cause: The formulation or vehicle used for administration may be contributing to local irritation in the gastrointestinal tract.
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve or suspend this compound is well-tolerated by the animal model at the administered volume. Run a vehicle-only control group.
-
Formulation Adjustment: Consider reformulating this compound. Options to explore include:
-
Encapsulation in liposomes or nanoparticles to modify the release profile.
-
Use of an enteric coating to bypass the stomach and release the compound in the small intestine.
-
-
Dose Fractionation: Instead of a single high dose, administer the total daily dose in two or three smaller, spaced-out doses.
Issue 2: Observation of neurological or systemic toxicity at intended therapeutic doses.
Possible Cause: The dose may be too high for the specific animal model, strain, or age group, or the compound may be accumulating due to slow excretion.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound in your model. This will help to understand if the compound is accumulating over time with repeated dosing.
-
Monitor Liver Function: As related isothiocyanates have shown hepatotoxicity, monitor liver enzymes (e.g., ALT, AST) and bilirubin (B190676) levels. If liver function is compromised, this could lead to reduced metabolism and clearance of this compound, exacerbating systemic toxicity.
Experimental Protocols
Protocol 1: Assessment of Acute In Vivo Toxicity
This protocol is a general guideline for assessing the acute toxicity of this compound in a rodent model.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), specifying age and sex.
-
Grouping: Divide animals into a control group (vehicle only) and at least three this compound treatment groups with escalating doses.
-
Administration: Administer this compound orally via gavage. Note the volume and concentration.
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-administration) and then daily for 14 days. Record observations of behavior, physical appearance, and any adverse reactions.
-
Body Weight: Measure and record the body weight of each animal before dosing and daily thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Examine all major organs for any abnormalities.
-
Histopathology: Collect major organs (liver, kidneys, stomach, spleen, heart, lungs, and brain) for histopathological examination to identify any microscopic lesions.
Protocol 2: Evaluation of Potential Hepatotoxicity
-
Animal Model and Dosing: Use the same animal model and dosing regimen as in your primary experiment.
-
Blood Collection: Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) at baseline (before dosing) and at selected time points after this compound administration (e.g., 24 hours, 7 days, 14 days).
-
Biochemical Analysis: Analyze serum or plasma for key liver function markers.
Table 1: Key Biochemical Markers for Hepatotoxicity Assessment
| Marker | Full Name | Significance |
| ALT | Alanine Aminotransferase | An enzyme primarily found in the liver; elevated levels indicate liver cell damage. |
| AST | Aspartate Aminotransferase | An enzyme found in the liver and other organs; elevated levels can indicate liver damage. |
| ALP | Alkaline Phosphatase | An enzyme related to the bile ducts; elevated levels can indicate cholestasis. |
| Bilirubin | Total Bilirubin | A waste product from the breakdown of red blood cells; elevated levels can indicate impaired liver function. |
Visualizations
References
- 1. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTP technical report on the toxicity studies of Methylene Bis(thiocyanate) (CAS No. 6317-18-6) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Bitoscanate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Bitoscanate in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is an anthelmintic drug used in the treatment of hookworm infections.[1][2] It is a crystalline solid that is practically insoluble in water, which presents a significant challenge for its oral and parenteral administration in preclinical and clinical studies.[3] Poor aqueous solubility can lead to low and variable oral bioavailability, limiting its therapeutic efficacy.
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂S₂ | [4] |
| Molecular Weight | 192.26 g/mol | [4] |
| Melting Point | 132 °C | |
| logP (Octanol/Water Partition Coefficient) | 3.155 | |
| Water Solubility | log10(solubility in mol/L) = -3.31 |
Q3: What are the general strategies to enhance the solubility of poorly soluble drugs like this compound?
Several formulation strategies can be employed to overcome the poor aqueous solubility of drugs. These can be broadly categorized as:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipidic excipients.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution velocity.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.
-
Use of Co-solvents and Surfactants: Employing a mixture of solvents or surface-active agents to increase solubility.
Troubleshooting Guides for Formulation Development
This section provides detailed troubleshooting for common issues encountered during the formulation of this compound for in vivo studies.
Issue 1: Low Drug Loading in Solid Dispersion Formulations
Problem: Difficulty in achieving a high concentration of this compound within the solid dispersion matrix, leading to large dose volumes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor miscibility between this compound and the chosen polymer carrier. | Screen a variety of polymers with different polarities and hydrogen bonding capacities (e.g., PVP, HPMC, Soluplus®). | Identification of a polymer with better miscibility, allowing for higher drug loading. |
| Drug recrystallization during solvent evaporation or cooling of the melt. | Increase the cooling rate in the fusion method or use a spray drying technique for rapid solvent removal. | Formation of a stable amorphous solid dispersion with minimal crystallinity. |
| Insufficient polymer concentration to maintain the drug in an amorphous state. | Increase the polymer-to-drug ratio in the formulation. | Enhanced stabilization of the amorphous drug, preventing recrystallization. |
Issue 2: Physical Instability of the Formulation (e.g., Precipitation, Phase Separation)
Problem: The formulated this compound precipitates out of solution or the formulation shows signs of physical instability over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation of the drug in the vehicle. | For lipid-based systems, include a precipitation inhibitor or a co-solvent to enhance drug solubility in the formulation. | A physically stable formulation with the drug remaining in a solubilized state. |
| Ostwald ripening in nanosuspensions, leading to crystal growth. | Optimize the type and concentration of stabilizers (surfactants and polymers). A combination of stabilizers is often more effective. | A stable nanosuspension with a consistent particle size distribution over time. |
| Incompatibility of this compound with certain excipients. | Conduct pre-formulation compatibility studies using techniques like DSC or FTIR to screen for interactions between this compound and excipients. | Selection of compatible excipients that do not induce chemical degradation or physical instability. |
Issue 3: Poor In Vivo Performance Despite Improved In Vitro Dissolution
Problem: The developed formulation shows good dissolution in laboratory tests but fails to achieve the desired bioavailability in animal models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug precipitation in the gastrointestinal tract upon dilution with GI fluids. | For lipid-based formulations, select self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine dispersions in the gut, maintaining the drug in a solubilized state. | Improved in vivo drug absorption and bioavailability. |
| First-pass metabolism of this compound. | Incorporate excipients that can inhibit metabolic enzymes (e.g., certain surfactants or polymers) or consider alternative routes of administration if oral bioavailability remains low. | Increased systemic exposure to this compound. |
| Insufficient mucoadhesion for localized action (if desired for intestinal parasites). | For formulations targeting intestinal parasites, include mucoadhesive polymers (e.g., chitosan) to prolong the residence time of the formulation at the site of action. | Enhanced local drug concentration and therapeutic efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)) in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol). A typical starting drug-to-polymer ratio would be 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and PXRD.
Protocol 2: Formulation of a this compound Nanosuspension by Wet Milling
-
Preparation of Dispersion Medium: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers. A common combination is 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80.
-
Pre-suspension: Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Wet Milling: Subject the pre-suspension to wet media milling using a high-energy mill (e.g., a planetary ball mill or a bead mill) with milling media (e.g., zirconium oxide beads).
-
Milling Parameters: Optimize milling time and speed to achieve the desired particle size (typically below 500 nm).
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the nanosuspension for particle size distribution, zeta potential, and dissolution velocity.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Bitoscanate and Mebendazole for the Treatment of Helminth Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bitoscanate and Mebendazole, two anthelmintic agents used in the treatment of intestinal worm infections. While Mebendazole is a widely used broad-spectrum drug, this compound is an older compound with a more limited historical application, primarily against hookworm. This analysis synthesizes available experimental data on their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and safety.
Mechanism of Action
Mebendazole and this compound exert their anthelmintic effects through distinct biochemical pathways.
Mebendazole: As a member of the benzimidazole (B57391) class, Mebendazole's primary mechanism involves the disruption of microtubule formation in the parasite. It selectively binds to the β-tubulin subunit of the helminth's intestinal cells, inhibiting its polymerization into microtubules.[1][2][3] This disruption leads to impaired glucose uptake and depletion of glycogen (B147801) stores, resulting in energy failure, immobilization, and eventual death of the parasite.[3][4] The slow paralysis and death of the worms may require several days for elimination from the host's system.
This compound: this compound, or p-phenylene diisothiocyanate, is believed to function differently. The isothiocyanate groups (-N=C=S) are highly reactive and can irreversibly bind to biological macromolecules, such as proteins. While the exact pathway is not as extensively characterized as that of Mebendazole, its action is thought to involve the inhibition of key parasite enzymes through this binding, disrupting essential metabolic processes.
Comparative Efficacy
The clinical efficacy of anthelmintics is typically measured by the Cure Rate (CR), the percentage of subjects who become egg-negative after treatment, and the Egg Reduction Rate (ERR), the percentage reduction in the number of eggs per gram of feces.
Mebendazole has been extensively studied against a broad spectrum of nematodes. Its efficacy, particularly against hookworm, can be highly dependent on the dosage regimen. Single-dose therapies often show lower cure rates compared to multi-day regimens. In contrast, data for this compound is primarily from older studies focused on hookworm infections.
Table 1: Efficacy Against Hookworm Infections (Necator americanus, Ancylostoma duodenale)
| Drug | Dosage Regimen | Cure Rate (CR) | Egg Reduction Rate (ERR) | Source(s) |
| This compound | 100 mg, 2 doses, 12h apart | 53.3% (16/30 patients) | >95% in 90% of patients | |
| Mebendazole | 500 mg, single dose | 30.8% | 68.9% | |
| Mebendazole | 100 mg, twice daily for 3 days | 91.4% - 96.1% | 99.5% - 99.9% | |
| Mebendazole | 500 mg, single dose | 27.5% - 29.4% | 71.5% - 75.0% | |
| Albendazole (for comparison) | 400 mg, single dose | ~79.5% | ~89.6% |
Note: Efficacy can vary based on parasite species, infection intensity, and host factors. Direct comparison is challenging due to variations in study design and dates.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion profiles of these drugs influence their systemic exposure and site of action.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Mebendazole |
| Absorption | Partially absorbed from the GI tract. | Poorly absorbed (<10%). Absorption is increased with fatty meals. |
| Metabolism | Information limited; likely binds to macromolecules. | Extensive first-pass metabolism in the liver. |
| Plasma Half-life | Biphasic elimination reported in dogs; a long half-life of up to 26 days has been suggested in humans, possibly due to irreversible binding. | 3 to 6 hours in individuals with normal hepatic function. |
| Excretion | Slowly excreted; both renal and fecal routes observed in animal models. | Primarily in feces as unchanged drug or metabolites; approximately 2% excreted in urine. |
Safety and Tolerability
Mebendazole: Mebendazole is generally well-tolerated at standard doses for intestinal parasites due to its poor systemic absorption. Common side effects are mild and gastrointestinal in nature, such as abdominal pain, diarrhea, nausea, and vomiting. At higher doses or with prolonged therapy, more severe effects like neutropenia, agranulocytosis, and elevated liver enzymes have been reported.
This compound: this compound is associated with a higher incidence of transient, mild-to-moderate side effects, which can occur in up to 50% of patients. These commonly include nausea, vomiting, anorexia, abdominal pain, diarrhea, headache, and dizziness. More severe signs of acute exposure can involve muscle weakness, confusion, convulsions, and coma, with fatalities reported after ingestion of as little as 300 mg.
Table 3: Summary of Common Adverse Effects
| Drug | Common Adverse Effects | Serious/Rare Adverse Effects |
| This compound | Nausea, vomiting, abdominal pain, diarrhea, headache, dizziness. | Muscle weakness, confusion, delirium, convulsions, coma, skin rashes, dermatitis. |
| Mebendazole | Abdominal pain, diarrhea, flatulence, nausea, vomiting, headache. | Neutropenia, agranulocytosis, elevated liver enzymes, hypersensitivity reactions (rash, urticaria), convulsions. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below is a representative protocol for a clinical trial evaluating the efficacy of an anthelmintic agent against hookworm, based on common practices in the field.
Methodology for a Comparative Hookworm Trial:
-
Study Population: School-aged children or adults in a region endemic for hookworm infection are screened for eligibility. Inclusion criteria typically involve a confirmed hookworm infection (eggs detected in feces) and absence of other severe illnesses or contraindications to the study drugs.
-
Baseline Assessment: Prior to treatment, at least two stool samples are collected from each participant on consecutive days. The intensity of infection is quantified using a standardized method, such as the Kato-Katz technique, to determine the number of eggs per gram (EPG) of feces.
-
Randomization and Treatment: Eligible subjects are randomly assigned to receive either this compound or Mebendazole according to a predefined dosage schedule (e.g., Mebendazole 100 mg twice daily for three days, or a single 500 mg dose). The administration of the drug is directly observed to ensure compliance.
-
Follow-up and Outcome Assessment: After a period of 14 to 21 days post-treatment, participants provide a second set of stool samples. These are again analyzed using the Kato-Katz method to determine the post-treatment EPG count.
-
Data Analysis: The primary outcomes are the Cure Rate (CR) and Egg Reduction Rate (ERR).
-
CR is calculated as the number of participants who are egg-negative at follow-up, divided by the total number of participants in that treatment group.
-
ERR is calculated using the geometric mean of the EPG counts: ERR = [1 - (Geometric Mean EPG post-treatment / Geometric Mean EPG pre-treatment)] x 100%.
-
Conclusion
The comparative analysis reveals significant differences between this compound and Mebendazole. Mebendazole is a well-characterized, broad-spectrum anthelmintic with a favorable safety profile, especially for intestinal nematodes. Its efficacy against hookworm is robust, particularly with a multi-day treatment regimen.
This compound is an older drug with a more limited evidence base and a narrower therapeutic window. While it has demonstrated activity against hookworm, the available data is dated, and it is associated with a higher rate of side effects compared to modern benzimidazoles. For drug development professionals, Mebendazole serves as a benchmark due to its established efficacy and safety, whereas the reactive nature of this compound's isothiocyanate groups, while effective, may present greater challenges in terms of toxicity and specificity. Future research in anthelmintics continues to seek agents with high efficacy across multiple parasite species and life-cycle stages, coupled with minimal host toxicity.
References
A Comparative Analysis of Bitoscanate and Ivermectin for the Treatment of Ancylostomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anthelmintic agents, bitoscanate and ivermectin, in the context of treating ancylostomiasis, a parasitic disease caused by hookworms. This analysis is based on available experimental data to inform research and drug development efforts.
Efficacy in Treating Ancylostomiasis
Clinical data on the efficacy of this compound and ivermectin in treating human intestinal ancylostomiasis reveals significant differences. This compound, in studies conducted in the 1970s, demonstrated relatively high cure rates. In contrast, more recent studies on ivermectin have shown it to be largely ineffective against the common human hookworms, Ancylostoma duodenale and Necator americanus, although it is effective against cutaneous larva migrans caused by animal hookworms.
A study in Java on 117 individuals infected with Ancylostoma duodenale and/or Necator americanus showed that a single 150 mg oral dose of this compound resulted in a 79% cure rate.[1][2] In another trial involving 1,714 people, where 779 were infected with hookworms, three doses of 100 mg of this compound administered at 12-hour intervals achieved a 90% cure rate.[2]
Conversely, a clinical study on intestinal nematode infections found that ivermectin had very low cure rates for hookworm infections. A single oral dose of 0.1 mg/kg resulted in a 3.8% cure rate, and a 0.2 mg/kg dose resulted in an 11.8% cure rate.[3] While some adult worms were expelled after treatment, indicating some level of activity, the overall efficacy against human hookworm was low.[3] It is important to note that ivermectin is highly effective for cutaneous larva migrans, a condition caused by the migration of animal hookworm larvae in the skin, with cure rates of 95-98% with a single oral dose of 200 μg/kg.
Quantitative Efficacy Data
| Drug | Dosage | Study Population | Efficacy (Cure Rate) | Hookworm Species | Reference |
| This compound | Single 150 mg oral dose | 117 infected individuals in Java | 79% | Ancylostoma duodenale and/or Necator americanus | |
| This compound | Three 100 mg oral doses at 12-hour intervals | 779 infected individuals | 90% | Hookworms | |
| Ivermectin | Single 0.1 mg/kg oral dose | 55 cases of intestinal nematode infections | 3.8% | Hookworm | |
| Ivermectin | Single 0.2 mg/kg oral dose | 54 cases of intestinal nematode infections | 11.8% | Hookworm |
Mechanism of Action
The mechanisms by which this compound and ivermectin exert their anthelmintic effects are distinct.
This compound , a phenylene diisothiocyanate, is believed to interfere with the parasite's carbohydrate metabolism. Its isothiocyanate groups can irreversibly bind to biological macromolecules within the parasite, leading to its death.
Ivermectin is a macrocyclic lactone that acts as a potent glutamate-gated chloride ion channel agonist in invertebrate nerve and muscle cells. This leads to an increased influx of chloride ions, causing hyperpolarization of the nerve or muscle cell, resulting in paralysis and death of the parasite. It can also potentiate GABA-gated chloride channels.
Experimental Protocols
1. Study Design: A randomized, controlled trial is the gold standard. Participants are randomly assigned to receive the investigational drug (e.g., this compound), a standard-of-care comparator (if available), or a placebo.
2. Participant Selection:
- Inclusion Criteria: Healthy individuals of a specified age range with a confirmed diagnosis of ancylostomiasis, typically through the identification of hookworm eggs in stool samples.
- Exclusion Criteria: Pregnant or lactating women, individuals with severe underlying diseases, or those who have recently taken other anthelmintic drugs.
3. Diagnosis and Quantification of Infection:
- Fecal samples are collected from each participant before treatment.
- The Kato-Katz technique is commonly used to quantify the number of hookworm eggs per gram of feces (EPG), which provides a measure of infection intensity.
4. Treatment Administration:
- Participants in the treatment group receive the specified dose of the investigational drug.
- The control group receives a placebo or the standard treatment.
- Dosing may be single or multiple, depending on the drug's posology.
5. Post-Treatment Follow-up:
- Fecal samples are collected again at specific time points after treatment (e.g., 14 and 21 days).
- The EPG is re-quantified to determine the reduction in egg count.
6. Efficacy Endpoints:
- Cure Rate (CR): The percentage of participants who become egg-negative after treatment.
- Egg Reduction Rate (ERR): The percentage reduction in the geometric mean EPG from baseline to follow-up.
7. Safety and Tolerability Assessment:
- Adverse events are monitored and recorded throughout the study.
- Blood and urine samples may be collected to assess biochemical and hematological parameters.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start: Participant Screening & Consent"];
inclusion [label="Inclusion/Exclusion Criteria Met?"];
enrollment [label="Enrollment & Baseline Data Collection\n(Stool Sample for EPG)"];
randomization [label="Randomization"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
groupA [label="Group A: this compound"];
groupB [label="Group B: Ivermectin"];
placebo [label="Group C: Placebo"];
node [fillcolor="#FBBC05", fontcolor="#202124"];
treatment [label="Drug Administration"];
followup [label="Follow-up Assessments\n(e.g., Day 14, Day 21)"];
stool_collection [label="Post-Treatment Stool Collection"];
epg_analysis [label="EPG Quantification"];
adverse_event [label="Adverse Event Monitoring"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis\n(Cure Rate, Egg Reduction Rate)"];
end [label="End of Study"];
start -> inclusion;
inclusion -> enrollment [label="Yes"];
inclusion -> start [label="No"];
enrollment -> randomization;
randomization -> groupA;
randomization -> groupB;
randomization -> placebo;
groupA -> treatment;
groupB -> treatment;
placebo -> treatment;
treatment -> followup;
followup -> stool_collection;
followup -> adverse_event;
stool_collection -> epg_analysis;
epg_analysis -> data_analysis;
adverse_event -> data_analysis;
data_analysis -> end;
}
Conclusion
References
A Comparative Efficacy Analysis of Bitoscanate and Pyrantel Pamoate in the Treatment of Hookworm Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anthelmintic agents Bitoscanate and Pyrantel (B1679900) Pamoate, with a focus on their efficacy against hookworm infections. Due to the limited availability of recent clinical trial data for this compound, this comparison synthesizes data from foundational studies on this compound and more recent, comprehensive data on Pyrantel Pamoate.
Quantitative Efficacy Data
The following table summarizes the available efficacy data for this compound and Pyrantel Pamoate in the treatment of hookworm infections. It is important to note that direct comparative clinical trials between these two compounds are not available in the reviewed literature. The data presented is collated from separate clinical investigations.
| Drug | Parasite | Dosage Regimen | Cure Rate (%) | Egg Reduction Rate (%) | Study Population |
| This compound | Hookworm | 100 mg twice daily for 2 doses | 53.3% | >95% in 90% of patients | 30 hospitalized patients with Necator americanus |
| This compound | Hookworm | 3 x 100 mg every 12 hours | 74.6% | 94.2% | 83 patients with Ancylostoma duodenale[1] |
| Pyrantel Pamoate | Hookworm | 10 mg/kg single dose | 31% | Not Specified | 152 patients |
| Pyrantel Pamoate | Hookworm | 20 mg/kg for 3 days | 53.3-73.3% | Not Specified | 185 school children |
| Pyrantel Pamoate | Hookworm (A. duodenale) | 20 mg/kg single dose | 58.3% | 93% | 12 patients |
| Pyrantel Pamoate | Hookworm (N. americanus) | 20 mg/kg single dose | 24% | 69.3% | 38 patients |
Experimental Protocols
Detailed experimental protocols for the early this compound trials are not fully available. However, based on standard practices for anthelmintic clinical trials, a generalized methodology can be inferred.
Generalized Protocol for Anthelmintic Efficacy Trials
A typical experimental workflow for evaluating the efficacy of an anthelmintic drug against hookworm is as follows:
Generalized workflow for a clinical trial evaluating anthelmintic efficacy.
Key Methodological Components:
-
Patient Selection: Participants with confirmed hookworm infections, typically identified through fecal microscopy, are enrolled.
-
Baseline Data Collection: Pre-treatment fecal egg counts (FEC) are determined to establish the initial intensity of infection. The Kato-Katz technique is a commonly used quantitative method.
-
Treatment Administration: Patients are randomly assigned to receive either this compound or Pyrantel Pamoate at a specified dosage and for a defined duration.
-
Efficacy Assessment:
-
Cure Rate: Defined as the percentage of patients who become egg-negative after treatment.
-
Egg Reduction Rate (ERR): The percentage reduction in the mean fecal egg count from baseline to follow-up.
-
-
Safety and Tolerability: Monitoring and recording of any adverse events experienced by the participants throughout the study.
Mechanism of Action
The mechanisms by which this compound and Pyrantel Pamoate exert their anthelmintic effects are distinct.
Pyrantel Pamoate: Neuromuscular Blockade
Pyrantel pamoate is a depolarizing neuromuscular blocking agent.[2][3] It acts as an agonist at the nicotinic acetylcholine (B1216132) receptors of the nematode muscle cells.[4][5] This leads to a persistent depolarization of the muscle membrane, causing spastic paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's intestine and are expelled by peristalsis.
Mechanism of action of Pyrantel Pamoate.
This compound: A Proposed Mechanism
This compound is p-phenylene diisothiocyanate. The precise mechanism of action has not been as extensively elucidated as that of pyrantel pamoate. However, isothiocyanates are known to be reactive compounds that can form covalent bonds with nucleophilic groups in biological macromolecules, such as proteins and enzymes. This irreversible binding could disrupt essential physiological processes within the parasite, leading to its death.
Proposed mechanism of action of this compound.
Conclusion
Based on the available data, both this compound and Pyrantel Pamoate demonstrate efficacy against hookworm infections. The data for this compound, although dated, suggests it can achieve high egg reduction rates. Pyrantel Pamoate's efficacy appears to be moderate and may be influenced by the dosage regimen and the specific species of hookworm. The distinct mechanisms of action of these two drugs may have implications for their use in different clinical scenarios and in the context of potential drug resistance. Further research, including direct comparative clinical trials, would be beneficial for a more definitive assessment of their relative efficacy.
References
- 1. Trial of a new anthelmintic (this compound) in ancylostomiasis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field trials of pyrantel pamoate (Combantrin) in Ascaris, hookworm and Trichuris infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Pyrantel Pamoate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Pyrantel Pamoate? [synapse.patsnap.com]
- 5. In vivo efficacy of pyrantel pamoate as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Comparison of Bitoscanate and Bephenium Hydroxynaphthoate for the Treatment of Hookworm Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anthelmintic agents, Bitoscanate and bephenium (B1220002) hydroxynaphthoate (B12740854), for the treatment of hookworm infections. While both drugs have historical significance in the management of these parasitic diseases, this document synthesizes available clinical data to offer a comparative overview of their efficacy, safety, and mechanisms of action.
Mechanism of Action
This compound, an isothiocyanate derivative, is believed to exert its anthelmintic effect through direct action on the parasite. While the precise molecular mechanism is not fully elucidated, it is thought to interfere with the metabolic processes of the hookworm.
Bephenium hydroxynaphthoate acts as a neuromuscular blocking agent.[1] It is a cholinergic agonist that binds to the acetylcholine (B1216132) receptors on the muscle cells of the hookworm, leading to persistent depolarization and spastic paralysis.[1] This paralysis prevents the worm from maintaining its attachment to the intestinal wall, resulting in its expulsion from the host's body.[1]
Clinical Efficacy
Clinical trials, primarily conducted in the mid-20th century, have evaluated the efficacy of both drugs against the common hookworm species, Ancylostoma duodenale and Necator americanus. A direct comparative study, alongside individual trials, provides the basis for the following efficacy data.
| Efficacy Endpoint | This compound | Bephenium Hydroxynaphthoate |
| Cure Rate (vs. N. americanus) | 53.3% (16 out of 30 patients with 2 doses of 100 mg)[2] | Less effective than against A. duodenale[3] |
| Cure Rate (vs. A. duodenale) | Considered effective | Highly effective |
| Egg Reduction Rate | >95% in 90% of patients (vs. N. americanus) | Significant reduction in egg counts |
Safety and Tolerability
The side effect profiles of both medications have been documented in clinical use.
| Adverse Event Profile | This compound | Bephenium Hydroxynaphthoate |
| Common Side Effects | Nausea, vomiting, anorexia, abdominal pain, diarrhea, headache, and dizziness. | Nausea, vomiting, abdominal pain, and diarrhea. |
| Less Common/Rare Side Effects | Muscle weakness, irritability, confusion, delirium, convulsions, visual and auditory hallucinations, apnea, nystagmus, coryza, skin rashes, and dermatitis. | Allergic reactions (rash, itching, swelling), dizziness, changes in appetite. In rare cases, neurological effects (seizures, confusion), hematological changes, and hepatotoxicity have been reported. |
| General Tolerability | Transient mild to moderate side effects may occur in up to half of treated patients. | Generally mild and transient gastrointestinal disturbances. |
Dosing and Administration
| Dosing Regimen | This compound | Bephenium Hydroxynaphthoate |
| For N. americanus | Two 100 mg doses, 12 hours apart, after food. Another regimen is three 100 mg doses at 12-hourly intervals. | For adults and children ≥ 20 kg: 5 grams daily for 3 days. For children < 20 kg: 2.5 grams daily for 3 days. |
| For A. duodenale | A single 150 mg dose has been used for large-scale eradication programs. | For adults and children ≥ 20 kg: a single 5-gram dose. For children < 20 kg: a single 2.5-gram dose. |
Experimental Protocols
References
Unraveling the Target: A Comparative Guide to the Validation of Bitoscanate's Anthelmintic Action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anthelmintic Bitoscanate and its putative target, benchmarked against established anthelmintic classes with validated mechanisms of action. While this compound has demonstrated clinical efficacy, a definitive molecular target remains to be fully elucidated, positioning it in stark contrast to drugs with well-characterized targets.
This compound (p-phenylene diisothiocyanate) is an anthelmintic agent that has been used for the treatment of hookworm and roundworm infections.[1][2][3] However, its precise mechanism of action at the molecular level is not as well-defined as that of other major classes of anthelmintics. The available information suggests that this compound's therapeutic effect likely stems from the high reactivity of its isothiocyanate functional groups, which can form covalent bonds with biological macromolecules, leading to a disruption of essential parasite functions. It is hypothesized that this compound may act as a general biocide by irreversibly binding to proteins and other vital molecules within the parasite.[2]
This guide will compare the current understanding of this compound's mechanism with that of well-established anthelmintics, highlighting the differences in the level and nature of target validation.
Comparative Analysis of Anthelmintic Targets
The following table summarizes the key differences between this compound and other major anthelmintic drug classes in terms of their molecular targets and the extent of their validation.
| Drug/Drug Class | Proposed/Validated Molecular Target | Target Validation Status | Key Effects |
| This compound | Non-specific covalent modification of biological macromolecules via isothiocyanate groups | Hypothesized | General disruption of protein function and cellular processes. |
| Benzimidazoles (e.g., Albendazole, Mebendazole) | β-tubulin | Validated | Inhibition of microtubule polymerization, leading to impaired glucose uptake and cell division. |
| Levamisole (B84282) & Pyrantel | Nicotinic Acetylcholine Receptors (nAChRs) | Validated | Agonists of muscle nAChRs, causing spastic paralysis of the worm. |
| Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) | Glutamate-gated Chloride Channels (GluCls) | Validated | Potentiation of channel opening, leading to hyperpolarization and flaccid paralysis. |
| Praziquantel | Voltage-gated Ca2+ channels | Largely Validated | Disruption of calcium homeostasis, leading to tetanic muscle contraction and tegument damage. |
Experimental Protocols for Anthelmintic Target Validation
The validation of a drug's molecular target is a critical step in anthelmintic drug development. It typically involves a combination of genetic, biochemical, and physiological approaches. Below are detailed methodologies for key experiments used to validate the targets of established anthelmintics. The lack of a defined target for this compound means that such specific validation studies are not yet available for this compound.
Target-Based Screening using Recombinant Proteins
-
Objective: To demonstrate a direct interaction between the drug and its purified target protein.
-
Methodology:
-
Clone and express the target protein (e.g., β-tubulin, nAChR subunit, GluCl) in a suitable expression system (e.g., E. coli, insect cells, Xenopus oocytes).
-
Purify the recombinant protein using affinity chromatography.
-
Perform binding assays to measure the affinity of the anthelmintic for the purified protein. Techniques can include radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
-
For ion channels, express the channel in Xenopus oocytes and use two-electrode voltage-clamp electrophysiology to measure the effect of the drug on ion channel activity.
-
Genetic Validation in Model Organisms (e.g., Caenorhabditis elegans)
-
Objective: To show that the presence and function of the target gene are necessary for the drug's anthelmintic effect.
-
Methodology:
-
Generate mutant strains of C. elegans with loss-of-function mutations or deletions in the gene encoding the putative target protein.
-
Perform drug sensitivity assays on the mutant and wild-type worms. A significant increase in resistance to the drug in the mutant strain provides strong evidence for the target's identity.
-
Conversely, overexpression of the target gene can be tested for increased sensitivity to the drug.
-
RNA interference (RNAi) can also be used to knock down the expression of the target gene and assess the impact on drug efficacy.
-
Whole-Worm Phenotypic Analysis
-
Objective: To characterize the physiological and behavioral effects of the drug on the parasite and correlate them with the known function of the target.
-
Methodology:
-
Expose live parasites (e.g., C. elegans, parasitic nematodes) to the anthelmintic at various concentrations.
-
Use automated worm tracking systems to quantify changes in motility, such as paralysis (spastic or flaccid), feeding behavior (pharyngeal pumping), and egg-laying.
-
These phenotypic readouts can be compared to the known effects of genetic or pharmacological manipulation of the target pathway. For example, the spastic paralysis caused by levamisole is consistent with its agonistic action on excitatory muscle nAChRs.
-
Visualizing Signaling and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the validated signaling pathways for major anthelmintic classes and a proposed, more generalized mechanism for this compound.
Figure 1. Comparative signaling pathways of this compound and validated anthelmintics.
Figure 2. General experimental workflow for anthelmintic target validation.
Conclusion
The validation of this compound's anthelmintic target presents a compelling area for future research. While its efficacy is documented, the lack of a precisely defined molecular target places it in a category distinct from modern anthelmintics that have been developed through target-based discovery pipelines. The broad reactivity of its isothiocyanate groups suggests a multi-targeted or non-specific mechanism of action, which, while effective, can present challenges in terms of selectivity and potential for off-target effects.
Further investigation using modern chemoproteomic approaches could help to identify the specific parasite proteins that are covalently modified by this compound. This would not only provide a clearer understanding of its mechanism of action but could also pave the way for the design of more selective and potent next-generation anthelmintics. For drug development professionals, the case of this compound underscores the evolution of anthelmintic discovery from empirical screening to a more rational, target-based approach.
References
Navigating the Maze of Anthelmintic Cross-Resistance: A Comparative Guide with a Focus on Bitoscanate
A critical challenge in parasite control is the development of anthelmintic resistance, a phenomenon where a drug loses its effectiveness against a previously susceptible parasite population. A key aspect of this challenge is cross-resistance, where resistance to one anthelmintic drug confers resistance to another, often chemically related, compound. This guide provides a comparative overview of cross-resistance among major anthelmintic classes and discusses the current understanding of Bitoscanate, an isothiocyanate-based anthelmintic, within this context. A significant knowledge gap exists, as the precise molecular mechanism of action for this compound against helminths is not well-documented, making direct cross-resistance studies and comparisons challenging.
The development of resistance to anthelmintics is a heritable trait that arises from the selection pressure exerted by the drug on a parasite population.[1] Mechanisms of resistance can include alterations in the drug's target site, increased drug metabolism, or upregulation of efflux pumps that remove the drug from the parasite's cells.[2] When a parasite population becomes resistant to a particular drug, it may also exhibit resistance to other drugs, a phenomenon categorized as side resistance (to drugs of the same chemical class) or cross-resistance (to drugs of different chemical classes that may or may not share a similar mode of action).[3][4]
Understanding Cross-Resistance Through Mechanisms of Action
Cross-resistance is fundamentally linked to the mechanism of action of anthelmintics. Drugs that share a common molecular target or are affected by the same resistance mechanism are likely to show cross-resistance.[5] The major classes of anthelmintics and their known mechanisms of action are summarized below.
| Anthelmintic Class | Primary Mechanism of Action | Known Cross-Resistance Patterns |
| Benzimidazoles (e.g., Albendazole, Fenbendazole) | Bind to β-tubulin, disrupting microtubule formation and essential cellular processes. | Side-resistance is common within this class. Cross-resistance with other classes is not typically observed unless multiple resistance mechanisms are present. |
| Imidazothiazoles/Tetrahydropyrimidines (e.g., Levamisole (B84282), Pyrantel) | Act as agonists at nicotinic acetylcholine (B1216132) receptors, causing spastic paralysis of the parasite. | Side-resistance between levamisole and pyrantel/morantel is known to occur due to their similar mechanisms of action. |
| Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) | Potentiate glutamate-gated chloride channels, leading to flaccid paralysis of the parasite. | Side-resistance among different macrocyclic lactones is a significant concern. |
| Salicylanilides (e.g., Closantel, Rafoxanide) | Act as proton ionophores, uncoupling oxidative phosphorylation and disrupting the parasite's energy metabolism. | Evidence of cross-resistance between salicylanilides and the halogenated phenol, nitroxynil, has been reported. |
| Amino-acetonitrile derivatives (AADs) (e.g., Monepantel) | Target a specific subclass of nematode nicotinic acetylcholine receptors (nAChRs). | Due to its unique target, cross-resistance with other major anthelmintic classes was not initially expected. However, resistance to monepantel (B609222) has emerged. |
The Case of this compound: An Unresolved Mechanism
This compound is a p-phenylene diisothiocyanate anthelmintic. While its efficacy against certain helminths has been demonstrated, its specific biochemical target and mechanism of action within the parasite remain largely undefined in publicly available research. Isothiocyanates, in a broader biological context, are known to interact with various proteins, often through their reactive isothiocyanate group, but the specific anthelmintic target is not clear. This lack of a defined mechanism of action makes it impossible to predict or analyze its cross-resistance profile with other anthelmintics.
Without this fundamental knowledge, any discussion of cross-resistance involving this compound would be purely speculative. To establish a cross-resistance profile, a systematic experimental approach would be required, as outlined in the workflow below.
Experimental Protocols for Assessing Anthelmintic Efficacy and Cross-Resistance
The determination of anthelmintic efficacy and, by extension, cross-resistance, relies on a set of standardized in vivo and in vitro assays.
1. Fecal Egg Count Reduction Test (FECRT): This is the most common in vivo method to assess anthelmintic efficacy under field conditions.
-
Protocol:
-
Select a group of infected animals and collect individual fecal samples to determine the pre-treatment egg count (eggs per gram of feces).
-
Divide the animals into treatment groups, with one group remaining as an untreated control.
-
Administer the anthelmintic(s) to the respective groups according to the manufacturer's instructions.
-
Collect fecal samples again from all animals after a specific period (e.g., 10-14 days).
-
Calculate the percentage reduction in the mean fecal egg count for each treated group compared to the control group. A reduction of less than 95% is generally considered indicative of resistance.
-
2. Controlled Efficacy Test (CET): This is a more definitive in vivo test, often considered the gold standard.
-
Protocol:
-
Artificially infect a group of parasite-naive animals with a known number of infective larvae of a specific helminth strain.
-
Divide the animals into treatment and control groups.
-
Administer the anthelmintic(s) to the treatment groups.
-
After a set period, humanely euthanize the animals and recover and count the remaining worms from the gastrointestinal tract.
-
Calculate the percentage reduction in worm burden in the treated groups compared to the control group.
-
3. In Vitro Assays: These laboratory-based tests are used to assess the effects of anthelmintics on different life stages of the parasite.
-
Egg Hatch Assay (EHA): Primarily used for benzimidazoles, this assay measures the concentration of a drug required to inhibit 50% of eggs from hatching (EC50).
-
Larval Motility/Migration Assays: These assays assess the effect of an anthelmintic on the movement of larval stages. The concentration of the drug that inhibits motility or migration by 50% is determined.
To investigate cross-resistance, these assays would be performed using parasite strains with known resistance to a particular anthelmintic. For example, to test for cross-resistance between this compound and a benzimidazole, one would use a benzimidazole-resistant strain of a nematode and a susceptible strain. If this compound shows reduced efficacy against the benzimidazole-resistant strain compared to the susceptible strain, it would suggest a potential cross-resistance mechanism.
Visualizing Methodologies
Logical Workflow for Investigating Cross-Resistance of a Novel Anthelmintic
The following diagram illustrates the logical steps required to investigate the cross-resistance profile of a compound with an unknown mechanism, such as this compound.
Caption: Workflow for cross-resistance studies of a novel anthelmintic.
Signaling Pathway for a Known Anthelmintic Class: Benzimidazoles
To illustrate how a known mechanism of action relates to resistance, the following diagram shows the signaling pathway for benzimidazoles and the point at which resistance occurs.
References
- 1. Anthelmintic Resistance and Its Mechanism: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scops.org.uk [scops.org.uk]
- 4. ijmpes.com [ijmpes.com]
- 5. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
A Comparative Analysis of the In Vitro Ovicidal Activity of Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bitoscanate
This compound is an anthelmintic agent belonging to the isothiocyanate class of compounds. It has been used in the treatment of hookworm infections, particularly those caused by Necator americanus. Clinical studies have demonstrated its efficacy in reducing egg counts in infected patients. One study reported that two 100 mg doses of this compound resulted in a cure in 16 out of 30 patients with hookworm infections, with an egg reduction of over 95% in 90% of the patients[1]. It is believed that isothiocyanates may exert their effect by irreversibly binding to biological macromolecules within the parasite[1]. However, specific studies detailing the direct in vitro ovicidal mechanism and efficacy of this compound on helminth eggs are not prominently available.
Comparative Ovicidal Activity Data
The following table summarizes the available quantitative data on the ovicidal activity of various anthelmintic drugs against different helminth species. It is important to note that the data for this compound reflects in vivo egg reduction rates, which may not be directly comparable to the in vitro ovicidal activity of the other compounds.
| Drug | Target Helminth | Assay Type | Key Findings | Reference |
| This compound | Necator americanus | In Vivo | >95% egg reduction in 90% of patients. | [1] |
| Albendazole (B1665689) | Hookworms | In Vitro Egg Hatch Assay | EC50 < 1 µM.[2][3] | |
| Fenbendazole (B1672488) | Ostertagia ostertagi, Haemonchus contortus, Trichostrongylus colubriformis | In Vitro Ovicidal Assay | Optimum concentration for ovicidal activity is 0.5 ppm. | |
| Thiabendazole | Hookworms | In Vitro Egg Hatch Assay | EC50 < 1 µM. | |
| Mebendazole | Trichuris trichiura, Hookworm | In Vivo/In Vitro Culture | Incomplete ovicidal effect on Trichuris and Ascaris eggs in one study. Another study showed mean ED50 of 0.895 µg/ml at 48h for hookworm eggs. | |
| Levamisole | Hookworms | In Vitro Egg Hatch Assay | Varied potency among hookworm species. | |
| Monepantel | Hookworms | In Vitro Egg Hatch Assay | Varied potency among hookworm species. | |
| Oxantel Pamoate | Hookworms | In Vitro Egg Hatch Assay | Inactive against hookworm eggs. | |
| Pyrantel Pamoate | Hookworms | In Vitro Egg Hatch Assay | Inactive against hookworm eggs. |
Experimental Protocols
A standardized protocol for determining the in vitro ovicidal activity of a compound is the Egg Hatch Assay (EHA). The following is a generalized methodology based on established protocols.
Objective: To determine the concentration of a test compound that inhibits 50% of viable helminth eggs from hatching (EC50).
Materials:
-
Freshly collected helminth eggs (e.g., from fecal samples of infected hosts).
-
Test compounds (e.g., this compound, Albendazole) dissolved in an appropriate solvent (e.g., DMSO).
-
Phosphate Buffered Saline (PBS) or other suitable buffer.
-
96-well microtiter plates.
-
Incubator.
-
Inverted microscope.
-
Lugol's iodine solution.
Procedure:
-
Egg Isolation and Purification:
-
Collect fecal samples from infected hosts.
-
Isolate helminth eggs using a series of sieving and flotation techniques. A saturated salt solution can be used for flotation.
-
Wash the purified eggs multiple times with PBS.
-
Adjust the egg concentration to a known value (e.g., 100-200 eggs/100 µL).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add a specific volume of the egg suspension to each well.
-
Add an equal volume of the test compound dilution to the respective wells.
-
Include positive control wells (e.g., a known ovicidal drug like Albendazole) and negative control wells (buffer with solvent only).
-
-
Incubation:
-
Incubate the plates at an optimal temperature for egg hatching (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
-
Data Collection:
-
After incubation, add a drop of Lugol's iodine to each well to stop the hatching process and stain the larvae.
-
Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated and unembryonated) eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 - [ (Number of hatched larvae in test well / Number of hatched larvae in negative control well) * 100 ]
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for the in vitro ovicidal egg hatch assay.
Conclusion
While this compound has demonstrated effectiveness in reducing hookworm egg counts in clinical settings, there is a notable gap in the literature regarding its direct in vitro ovicidal properties. In contrast, benzimidazoles such as albendazole and fenbendazole have well-documented potent ovicidal effects in in vitro assays. The provided experimental protocol for the egg hatch assay serves as a standardized method for future investigations into the ovicidal activity of novel and existing anthelmintic compounds, which could be applied to further elucidate the specific effects of this compound on helminth eggs. Further research is warranted to determine the direct ovicidal activity of this compound and its mechanism of action on the embryonic development of helminths.
References
- 1. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a hookworm egg hatching assay to determine the ovicidal effects of anthelminthics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a hookworm egg hatching assay to determine the ovicidal effects of anthelminthics - PubMed [pubmed.ncbi.nlm.nih.gov]
Bitoscanate and the Challenge of Drug-Resistant Hookworms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant hookworm strains presents a formidable challenge to global public health and veterinary medicine. While existing anthelmintics are losing their effectiveness, the exploration of alternative or repurposed drugs is critical. This guide provides a comparative analysis of bitoscanate, a historical anthelmintic, in the context of modern drug-resistant hookworm strains, alongside current treatment strategies and the underlying mechanisms of resistance.
Overview of this compound Efficacy
This compound, a phenylene diisothiocyanate, was utilized as an anthelmintic in the 1960s and 1970s. Clinical trials from that era demonstrated its efficacy against the common human hookworm species, Ancylostoma duodenale and Necator americanus. However, it is crucial to note that these studies were conducted before the widespread emergence of anthelmintic resistance, and there is a significant lack of modern data on its efficacy against drug-resistant strains.
Historical Clinical Trial Data for this compound
| Drug | Hookworm Species | Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| This compound (Jonit) | Ancylostoma duodenale | 3 x 100 mg (12-hourly) | 74.6 | 94.2 | [1] |
| 2 x 100 mg (12-hourly) | 71.4 | 78.6 | [1] | ||
| This compound | Necator americanus | 150 mg (single dose) | 79 | Not Reported | [2] |
The Rise of Anthelmintic Resistance
Multi-anthelmintic drug resistance (MADR) in hookworms, particularly Ancylostoma caninum in canines, is a growing concern. This resistance extends to the primary drug classes used in treatment: benzimidazoles (e.g., fenbendazole), macrocyclic lactones (e.g., moxidectin), and tetrahydropyrimidines (e.g., pyrantel).
Benzimidazole (B57391) Resistance Mechanism
The primary mechanism of benzimidazole resistance in hookworms is due to single nucleotide polymorphisms (SNPs) in the β-tubulin gene. These mutations alter the drug's binding site, reducing its efficacy.
Current Alternatives for Drug-Resistant Hookworm
In veterinary medicine, combination therapies and the use of anthelmintics with different mechanisms of action are the primary strategies for managing MADR hookworms.
Efficacy of Alternative Anthelmintics Against Resistant Ancylostoma caninum
| Drug/Combination | Isolate Resistance Profile | Fecal Egg Count Reduction (FECR) % | Reference |
| Fenbendazole | Multi-drug resistant | Increase in FEC | [3][4] |
| Pyrantel Pamoate | Multi-drug resistant | Increase in FEC | |
| Milbemycin Oxime | Multi-drug resistant | 43.9 | |
| Moxidectin + Imidacloprid | Multi-drug resistant | 57.4 | |
| Emodepside + Praziquantel | Multi-drug resistant | 100 | |
| Triple Combination (Fenbendazole, Pyrantel, Moxidectin) | Multi-drug resistant | Often effective if moxidectin-sensitive |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is the standard method for assessing anthelmintic efficacy.
Methodology:
-
Pre-Treatment Sample Collection (Day 0): Collect 3-5 grams of feces from each subject before treatment administration.
-
Fecal Egg Count (FEC): Perform a quantitative FEC using a standardized method such as the McMaster or Mini-FLOTAC technique to determine the number of eggs per gram (EPG) of feces.
-
Treatment: Administer the anthelmintic at the recommended dosage.
-
Post-Treatment Sample Collection (Day 10-14): Collect a second fecal sample from the same subjects 10 to 14 days after treatment.
-
Post-Treatment FEC: Conduct a quantitative FEC on the post-treatment samples.
-
Calculation of FECR: The percentage reduction is calculated using the formula: FECR (%) = [(Pre-treatment mean EPG - Post-treatment mean EPG) / Pre-treatment mean EPG] x 100.
Discussion and Future Directions
The lack of recent research on this compound makes it difficult to ascertain its potential role in combating drug-resistant hookworms. As an isothiocyanate, its mechanism of action may differ from currently used anthelmintics, which could be advantageous in overcoming existing resistance. Isothiocyanates have been shown to induce a stringent stress response in bacteria, but their specific anthelmintic mechanism is not well-defined.
Given the dire need for novel anthelmintics, a re-evaluation of historical drugs like this compound against contemporary, drug-resistant hookworm isolates is warranted. In vitro screening assays, such as egg hatch assays and larval motility assays, could provide an initial assessment of its activity. Should these prove promising, further investigation into its mechanism of action and in vivo efficacy would be justified. The development of new chemical entities, such as the cysteine protease inhibitor K11777, also holds promise for future hookworm control.
References
- 1. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of dirlotapide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Isothiocyanates as effective agents against enterohemorrhagic Escherichia coli: insight to the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Bitoscanate
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Bitoscanate, an anthelmintic compound, designed to provide immediate and essential safety and logistical information. Adherence to these procedures is critical for mitigating risks and complying with regulatory standards.
This compound is classified as a hazardous substance, toxic if swallowed, an irritant to the skin and eyes, and may cause respiratory sensitization.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects, underscoring the importance of its proper disposal to prevent environmental contamination.[2]
Hazard Profile and Safety Data
A summary of the key hazard information for this compound is provided below. This data is essential for understanding the risks associated with its handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Toxic if swallowed | H301[1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
| Acute Aquatic Toxicity | Very toxic to aquatic life | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | H410 |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. It is imperative to manage this compound as hazardous chemical waste and not dispose of it through standard laboratory drains or as regular trash.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: An impervious lab coat or chemical-resistant apron.
-
Respiratory Protection: A suitable respirator should be used in areas with inadequate ventilation or when generating dust or aerosols.
Waste Segregation and Collection
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Commingling wastes can create hazardous reactions and complicate the disposal process.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and compatible hazardous waste container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
Waste Container Labeling
Proper labeling is crucial for safe handling and disposal.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.
Storage of this compound Waste
-
Designated Storage Area: Store this compound waste in a designated hazardous waste storage area within the laboratory, away from heat, sparks, and incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Secure Containment: Ensure waste containers are always securely closed except when adding waste.
Scheduling Waste Pickup
-
Contact EHS: Follow your institution's procedures for scheduling a hazardous waste pickup. Contact your Environmental Health and Safety (EHS) office for guidance and to arrange for the collection of the waste.
-
Transportation Classification: For shipping purposes, this compound is classified under UN number 2811 as a "Toxic solid, organic, n.o.s.". This information is primarily for EHS and waste disposal vendors but is useful to be aware of.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control Ignition Sources: If flammable materials are present, eliminate all ignition sources.
-
Wear Appropriate PPE: Do not attempt to clean a spill without the proper personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a sealable container. Avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
References
Navigating the Safe Handling of Bitoscanate: A Guide for Laboratory Professionals
Essential safety protocols and logistical plans are critical for researchers and drug development professionals working with Bitoscanate, a potent and hazardous chemical. This guide provides immediate, procedural, and step-by-step information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
This compound (p-Phenylene diisothiocyanate) is a valuable compound in parasitology research, particularly in the study of hookworms.[1][2][3] However, its utility is matched by its significant hazard profile. It is classified as an extremely hazardous substance and is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Adherence to strict safety protocols is therefore non-negotiable.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against this compound exposure. The following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and dermatitis. Latex gloves are not recommended. |
| Respiratory Protection | A suitable, approved respirator. | Protects against inhalation of dust or aerosols, which may cause respiratory irritation or allergic reactions. |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit. | Provides a barrier against skin contact and contamination of personal clothing. |
It is crucial to inspect all PPE before use and to follow proper procedures for donning and doffing to avoid cross-contamination.
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and meticulous procedures. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Designate a specific area within the fume hood for the experiment.
-
Have a spill kit and emergency contact information readily accessible.
Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Carefully open the container, avoiding the creation of dust.
-
Weigh the required amount of this compound on a tared weigh boat within the fume hood.
-
If creating a solution, slowly add the this compound to the solvent to prevent splashing.
-
Keep the container tightly sealed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound. A common decontamination method involves scrubbing with alcohol.
-
Properly dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency and Disposal Plan
In the event of an accidental exposure or spill, immediate and correct action is vital.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician immediately.
Spill Response Workflow:
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Logical workflow for handling a this compound spill.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in designated, properly labeled, and sealed containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's safety guidelines.
-
Arrange for the disposal of hazardous waste through a licensed and approved waste disposal company, following all institutional, local, and national regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
